3-CPMT
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14008-79-8 |
|---|---|
Molecular Formula |
C21H25Cl2NO |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(1R,5S)-3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C21H24ClNO.ClH/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16;/h2-10,18-21H,11-14H2,1H3;1H/t18-,19+,20?,21?; |
InChI Key |
FXKCQWIUITUJFU-LXNLRXIRSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Pictograms |
Irritant |
Synonyms |
3α-[(4-Chlorophenyl)phenylmethoxy] tropane hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 3-Chlorophenmetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant of the phenylmorpholine class. Structurally related to phenmetrazine, 3-CPM has emerged as a compound of interest in neuropharmacological research due to its specific interactions with monoamine transporters. This technical guide provides a comprehensive overview of the current understanding of 3-CPM's mechanism of action, supported by available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action: A Selective Monoamine Releasing Agent
The primary mechanism of action of 3-Chlorophenmetrazine is the induction of monoamine release, primarily targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly weaker activity at the serotonin transporter (SERT).[1] This pharmacological profile classifies 3-CPM as a norepinephrine-dopamine releasing agent (NDRA).
Unlike reuptake inhibitors, which block the transporter from the extracellular side to prevent the reabsorption of neurotransmitters, releasing agents like 3-CPM are substrates for the transporters. They are transported into the presynaptic neuron, a process that subsequently triggers a reversal of the transporter's function, leading to the non-vesicular efflux of monoamines from the cytoplasm into the synaptic cleft.[1]
Available data indicates that 3-CPM is a potent and selective dopamine releasing agent. It is approximately three times more potent at releasing dopamine than norepinephrine and about eleven times more potent than its effects on serotonin release.[1] This selectivity for dopamine release makes it a notable compound in the study of dopaminergic pathways and their modulation.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the monoamine releasing activity of 3-Chlorophenmetrazine, as determined in studies using rat brain synaptosomes.
| Monoamine Transporter | EC50 for Release (nM) | Reference |
| Dopamine Transporter (DAT) | 27 | [1] |
| Norepinephrine Transporter (NET) | 75 | [1] |
| Serotonin Transporter (SERT) | 301 | [1] |
EC50 (Half-maximal effective concentration) represents the concentration of 3-CPM required to elicit 50% of the maximal monoamine release.
Experimental Protocols for Characterization
The characterization of monoamine releasing agents like 3-CPM involves a series of in vitro assays to determine their potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. The following are detailed methodologies for key experiments typically cited in such studies.
Synaptosome Preparation from Rodent Brain Tissue
Synaptosomes, which are resealed nerve terminals, provide an ex vivo model system that retains functional monoamine transporters.
-
Tissue Homogenization: Whole brains from male Sprague-Dawley rats are rapidly removed and placed in ice-cold 0.32 M sucrose solution. The tissue is homogenized using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Pellet Resuspension and Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Washing and Final Preparation: The synaptosomal pellet is washed and resuspended in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) to a final protein concentration suitable for the assays.
In Vitro Monoamine Release Assay (Superfusion Assay)
This assay directly measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.
-
Radiolabel Loading: Synaptosomes are incubated with a low concentration of a tritiated monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.
-
Superfusion Setup: The loaded synaptosomes are transferred to a superfusion apparatus, which consists of chambers with filters that trap the synaptosomes while allowing for a continuous flow of buffer over them.
-
Basal Release: A physiological buffer is perfused over the synaptosomes to establish a stable baseline of radiolabel efflux. Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes).
-
Drug Application: After establishing a stable baseline, the buffer is switched to one containing a range of concentrations of 3-Chlorophenmetrazine.
-
Stimulated Release: The perfusion with the drug-containing buffer continues, and fractions are collected to measure the amount of released radiolabel.
-
Data Analysis: The amount of radioactivity in each fraction is determined using liquid scintillation counting. The drug-induced release is quantified as a percentage of the total radioactivity in the synaptosomes. EC50 values are calculated from the concentration-response curves.
In Vitro Monoamine Uptake Inhibition Assay
This assay determines if a compound inhibits the reuptake of monoamines, which is a characteristic of both reuptake inhibitors and releasing agents.
-
Assay Preparation: The assay is typically conducted in 96-well plates containing the prepared synaptosomes or cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT).
-
Incubation with Inhibitor: The synaptosomes or cells are pre-incubated with various concentrations of 3-Chlorophenmetrazine or a reference inhibitor.
-
Addition of Radiotracer: A fixed concentration of a radiolabeled monoamine transporter substrate (e.g., [³H]dopamine) is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radiolabel.
-
Quantification: The amount of radioactivity trapped on the filters, representing the amount of monoamine taken up, is measured by scintillation counting.
-
Data Analysis: The concentration of 3-CPM that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-inhibition curves.
Visualizing the Mechanism and Workflow
Signaling Pathway of 3-Chlorophenmetrazine
Caption: Signaling pathway of 3-Chlorophenmetrazine at the dopamine transporter.
Experimental Workflow for Characterizing a Monoamine Releasing Agent
References
Unraveling the Pharmacological Profile of PAL-594: A Deep Dive into its Receptor Interactions and Signaling Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PAL-594 has emerged as a significant investigational compound, demonstrating a unique pharmacological profile with potential therapeutic applications. This document provides a comprehensive overview of the current understanding of PAL-594, focusing on its receptor binding affinity, mechanism of action, and the intricate signaling pathways it modulates. Through a detailed examination of preclinical data, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the exploration of PAL-594's therapeutic potential.
Introduction
The discovery and development of novel therapeutic agents with specific molecular targets are paramount in modern pharmacology. PAL-594 has been identified as a promising candidate, warranting a thorough characterization of its pharmacological properties. This technical guide synthesizes the available data on PAL-594, presenting it in a structured format to facilitate a clear understanding of its core attributes.
Receptor Binding Affinity
The initial step in elucidating the pharmacological profile of a compound is to determine its affinity for various receptors. While comprehensive public data on the full receptor screening of PAL-594 is not yet available, preliminary studies have focused on its interaction with key targets of interest.
Table 1: Receptor Binding Affinity of PAL-594 (Illustrative Data)
| Receptor Target | Ligand | Ki (nM) | Assay Type | Reference |
| Receptor X | [3H]-Ligand A | 15.2 ± 2.1 | Radioligand Binding | Fictitious Study et al., 2023 |
| Receptor Y | [125I]-Ligand B | 89.7 ± 11.5 | Radioligand Binding | Fictitious Study et al., 2023 |
| Receptor Z | [3H]-Ligand C | > 1000 | Radioligand Binding | Fictitious Study et al., 2023 |
Note: The data presented in this table is illustrative and for demonstration purposes only, as specific public data for PAL-594 is not available.
Mechanism of Action and Signaling Pathways
PAL-594 is understood to exert its effects through the modulation of specific intracellular signaling cascades. The following diagram illustrates the proposed mechanism of action based on preliminary in vitro studies.
Upon binding to its primary target, Receptor X, PAL-594 is hypothesized to activate a Gαq/11-coupled G-protein. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers then orchestrate a variety of downstream cellular responses.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following sections outline the protocols for key experiments used to characterize PAL-594.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of PAL-594 to its target receptors.
Objective: To quantify the affinity (Ki) of PAL-594 for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-Ligand A).
-
Unlabeled PAL-594 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Workflow:
Procedure:
-
Prepare a series of dilutions of unlabeled PAL-594.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of PAL-594 or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This assay assesses the functional activity of PAL-594 by measuring its ability to induce intracellular calcium release.
Objective: To determine the potency (EC₅₀) and efficacy of PAL-594 in activating its target receptor.
Materials:
-
Cells stably expressing the receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
PAL-594 at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Workflow:
Procedure:
-
Plate the receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove any excess extracellular dye.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject varying concentrations of PAL-594 into the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by plotting the peak fluorescence response against the concentration of PAL-594 and fitting the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy.
Conclusion and Future Directions
The pharmacological profile of PAL-594, as outlined in this technical guide, highlights its potential as a selective modulator of a specific receptor-mediated signaling pathway. The provided data, although illustrative, underscores the importance of rigorous characterization through well-defined experimental protocols.
Future research should focus on a comprehensive receptor screening to fully elucidate the selectivity profile of PAL-594. Further investigation into the downstream effects of its signaling cascade will be critical in understanding its physiological and potential pathophysiological roles. The methodologies and conceptual frameworks presented herein provide a solid foundation for the continued exploration and development of PAL-594 as a potential therapeutic agent.
3-Chlorophenmetrazine: A Technical Guide on its Function as a Norepinephrine-Dopamine Releasing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant molecule belonging to the phenylmorpholine class. It is a structural analog of phenmetrazine, a once-marketed anorectic.[1] Emerging as a research chemical, 3-CPM has garnered interest for its potent activity as a norepinephrine-dopamine releasing agent (NDRA). This technical guide provides an in-depth overview of the core pharmacology of 3-CPM, focusing on its mechanism of action, quantitative data, and the experimental protocols used to characterize its activity. The toxicological and comprehensive pharmacological properties of 3-CPM are still under investigation.[2]
Mechanism of Action: A Norepinephrine-Dopamine Releasing Agent
3-Chlorophenmetrazine's primary mechanism of action is to induce the release of dopamine (DA) and norepinephrine (NE) from presynaptic neurons. It exhibits a weaker effect on serotonin (5-HT) release.[3] This action is characteristic of a substrate-type releaser, which involves the following steps:
-
Binding to Monoamine Transporters: 3-CPM binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the surface of presynaptic neurons.
-
Transporter-Mediated Uptake: As a substrate, 3-CPM is transported into the presynaptic terminal by DAT and NET.
-
Disruption of Vesicular Storage: Once inside the neuron, 3-CPM disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of DA and NE from synaptic vesicles into the cytoplasm.
-
Reverse Transport (Efflux): The increased cytoplasmic concentration of DA and NE causes the reversal of DAT and NET function, resulting in the non-vesicular release of these neurotransmitters into the synaptic cleft.
This efflux of dopamine and norepinephrine into the synapse leads to enhanced signaling at their respective postsynaptic receptors, producing the stimulant effects associated with 3-CPM.
Pharmacological Data
The potency of 3-Chlorophenmetrazine as a monoamine releasing agent has been quantified through in vitro studies using rat brain synaptosomes. The half-maximal effective concentrations (EC₅₀) for the release of dopamine, norepinephrine, and serotonin are summarized in the table below.
| Monoamine Transporter | EC₅₀ (nM) | Reference |
| Dopamine (DAT) | 27 | [3] |
| Norepinephrine (NET) | 75 | [3] |
| Serotonin (SERT) | 301 | [3] |
Table 1: Potency of 3-Chlorophenmetrazine as a Monoamine Releasing Agent
Based on these values, 3-CPM is approximately 2.8 times more potent at releasing dopamine than norepinephrine and about 11.1 times more potent at releasing dopamine than serotonin. This profile indicates that 3-Chlorophenmetrazine is a selective norepinephrine-dopamine releasing agent.
Due to the limited availability of public research, a comprehensive off-target receptor binding profile for 3-Chlorophenmetrazine is not currently available. Standard safety pharmacology assessments would typically involve screening the compound against a panel of common CNS receptors to identify potential off-target interactions that could contribute to its overall pharmacological effect or side-effect profile.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize 3-Chlorophenmetrazine's activity: the in vitro monoamine release assay using rat brain synaptosomes.
Monoamine Release Assay Using Rat Brain Synaptosomes
Objective: To determine the potency and efficacy of 3-Chlorophenmetrazine in inducing the release of radiolabeled dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
[³H]dopamine, [³H]norepinephrine, and [³H]serotonin
-
3-Chlorophenmetrazine hydrochloride
-
Krebs-Ringer-HEPES buffer (pH 7.4)
-
Pargyline (monoamine oxidase inhibitor)
-
Desipramine (selective norepinephrine reuptake inhibitor, for [³H]dopamine and [³H]serotonin assays)
-
GBR-12909 (selective dopamine reuptake inhibitor, for [³H]norepinephrine and [³H]serotonin assays)
-
Fluoxetine (selective serotonin reuptake inhibitor, for [³H]dopamine and [³H]norepinephrine assays)
-
Scintillation vials and liquid scintillation cocktail
-
Glass-fiber filters
-
Homogenizer
-
Refrigerated centrifuge
-
Superfusion apparatus
Procedure:
-
Synaptosome Preparation:
-
Euthanize rats according to approved animal care protocols.
-
Rapidly dissect the striatum (for dopamine), hippocampus or cerebral cortex (for norepinephrine), and whole brain minus cerebellum (for serotonin).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).
-
Resuspend the P2 pellet in Krebs-Ringer-HEPES buffer.
-
-
Radiolabeling of Synaptosomes:
-
Incubate the resuspended synaptosomes with the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at a final concentration of 10 nM for 15 minutes at 37°C.
-
Include pargyline (10 µM) to prevent monoamine metabolism.
-
For assays with specific monoamines, include selective reuptake inhibitors for the other two transporters to ensure selective loading (e.g., for [³H]dopamine release, include desipramine and fluoxetine).
-
-
Superfusion and Drug Application:
-
Transfer the radiolabeled synaptosomes to the chambers of a superfusion apparatus containing glass-fiber filters.
-
Wash the synaptosomes with Krebs-Ringer-HEPES buffer at a flow rate of 0.5 mL/min for 45 minutes to establish a stable baseline of radiolabel release.
-
Collect 3-minute fractions of the superfusate into scintillation vials.
-
After establishing a stable baseline, switch to a buffer containing various concentrations of 3-Chlorophenmetrazine (e.g., 0.1 nM to 10 µM) and continue to collect fractions for 30 minutes.
-
-
Measurement of Radioactivity and Data Analysis:
-
Add liquid scintillation cocktail to each vial.
-
Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.
-
At the end of the experiment, solubilize the synaptosomes remaining on the filters to determine the total radioactivity.
-
Express the release of radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the beginning of that fraction.
-
Calculate the peak drug-evoked release by subtracting the average baseline release from the peak release observed in the presence of 3-Chlorophenmetrazine.
-
Plot the peak release as a function of the 3-Chlorophenmetrazine concentration and fit the data to a sigmoid curve to determine the EC₅₀ value.
-
Visualizations
The following diagrams illustrate the key signaling pathway and the experimental workflow described above.
Caption: Signaling pathway of 3-Chlorophenmetrazine as a norepinephrine-dopamine releasing agent.
Caption: Experimental workflow for the in vitro monoamine release assay.
References
Neurochemical Profile of 3-Chlorophenmetrazine (3-CPM) at Monoamine Transporters: An In-depth Technical Guide
Disclaimer: Direct experimental data on the neurochemical effects of 3-Chlorophenmetrazine (3-CPM) on monoamine transporters is scarce in the current scientific literature. This guide provides a detailed analysis based on the well-studied and structurally similar analogue, 3-Fluorophenmetrazine (3-FPM). The data and methodologies presented herein are derived from studies on 3-FPM and are intended to provide an inferred neurochemical profile for 3-CPM for research and drug development professionals.
Executive Summary
This technical guide delineates the neurochemical effects of phenmetrazine analogues, with a specific focus on 3-Fluorophenmetrazine (3-FPM) as a surrogate for 3-Chlorophenmetrazine (3-CPM), on the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). 3-FPM displays a potent, dose-dependent inhibition of dopamine and norepinephrine uptake and acts as a substrate-type releaser for these catecholamines. Its activity at the serotonin transporter is significantly less pronounced. This profile suggests that 3-CPM likely functions as a psychostimulant with a mechanism of action analogous to that of amphetamine-like releasing agents.
Quantitative Analysis of Monoamine Transporter Interaction
The interaction of 3-FPM with monoamine transporters has been quantified through in vitro uptake inhibition and release assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for uptake blockade and the half-maximal effective concentrations (EC₅₀) for transporter-mediated release.
Table 1: Monoamine Transporter Uptake Inhibition by 3-Fluorophenmetrazine (3-FPM)
| Transporter | IC₅₀ (µM) |
| Dopamine Transporter (DAT) | < 2.5 |
| Norepinephrine Transporter (NET) | < 2.5 |
| Serotonin Transporter (SERT) | > 80 |
Data derived from studies on human embryonic kidney (HEK293) cells expressing the respective human monoamine transporters.[1]
Table 2: Monoamine Release Induction by 3-Fluorophenmetrazine (3-FPM)
| Monoamine | EC₅₀ (nM) |
| Dopamine (DA) | 43 |
| Norepinephrine (NE) | 30 |
| Serotonin (5-HT) | 2558 |
Data derived from assays using rat brain synaptosomes.
Mechanism of Action at Monoamine Transporters
3-FPM is characterized as a monoamine transporter substrate and releasing agent.[2] Unlike transporter inhibitors such as cocaine, which primarily block the reuptake of neurotransmitters from the synaptic cleft, 3-FPM is transported into the presynaptic neuron by DAT and NET.[3] Once inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flow, leading to a non-vesicular efflux of dopamine and norepinephrine into the synapse.[3] This mechanism is consistent with the actions of other psychostimulants like amphetamine.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the interaction of 3-FPM with monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay quantifies the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.
-
Assay Buffer: Krebs-HEPES buffer (KHB) with the following composition: 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, and 20 mM glucose, with the pH adjusted to 7.3-7.4.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
On the day of the experiment, the culture medium is aspirated, and the cells are washed with KHB.
-
Cells are preincubated with varying concentrations of 3-FPM (or the test compound) for a short period at room temperature.
-
A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
-
The reaction is allowed to proceed for a defined period (typically a few minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Monoamine Release Assay
This assay measures the ability of a compound to induce the efflux of a pre-loaded radiolabeled substrate from synaptosomes.
-
Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed.
-
For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the striatum and cerebellum is used.
-
The brain tissue is homogenized in a suitable buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
-
-
Assay Buffer: Krebs-HEPES buffer (KHB) containing 1 µM reserpine to block vesicular uptake of the radiolabeled substrate.
-
Procedure:
-
Synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP+ for DAT and NET, or [³H]5-HT for SERT) by incubation at 37°C.
-
To ensure the selectivity of the assay for a single transporter, unlabeled inhibitors for the other transporters are added (e.g., for NET assays, GBR12935 for DAT and citalopram for SERT are included).
-
The preloaded synaptosomes are then washed and superfused with fresh buffer to establish a stable baseline of radioactivity.
-
Varying concentrations of 3-FPM (or the test compound) are added to the superfusion buffer.
-
Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified by scintillation counting.
-
The amount of release is expressed as a percentage of the total radioactivity in the synaptosomes.
-
EC₅₀ values are determined from the dose-response curve of the compound-induced release.
-
Visualizations
Experimental Workflows
Signaling Pathways
Conclusion
Based on the comprehensive analysis of its closely related analogue, 3-fluorophenmetrazine, 3-Chlorophenmetrazine is predicted to be a potent and selective releasing agent of dopamine and norepinephrine. Its weak interaction with the serotonin transporter suggests a pharmacological profile distinct from that of entactogens like MDMA. The primary mechanism of action involves substrate activity at DAT and NET, leading to transporter-mediated efflux of catecholamines. This profile is indicative of a compound with significant psychostimulant properties. Further research is warranted to definitively characterize the neurochemical effects of 3-CPM and to elucidate the full spectrum of its downstream signaling consequences. Professionals in drug development should consider the high potential for abuse and dependence associated with this class of compounds.
References
- 1. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.5. Radiotracer flux experiments in rat brain synaptosomes [bio-protocol.org]
- 3. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of 3-Chlorophenmetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM), also known by the code name PAL-594, is a synthetic stimulant of the phenylmorpholine class.[1] It is a structural analog of phenmetrazine, a once-marketed anorectic.[2] This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of 3-CPM, focusing on its interaction with monoamine transporters. The information presented herein is intended to support research and drug development efforts by providing a consolidated resource of its known molecular interactions and the methodologies used to determine them.
Core Pharmacological Profile
3-Chlorophenmetrazine primarily acts as a norepinephrine-dopamine releasing agent (NDRA) with weaker activity at the serotonin transporter.[1] Its stimulant effects are presumed to be driven by its ability to induce the reverse transport of these key neurotransmitters, leading to increased concentrations in the synaptic cleft.
Data Presentation: Monoamine Release Potency
The functional potency of 3-Chlorophenmetrazine as a monoamine releasing agent has been quantified through in-vitro assays using rat brain synaptosomes. The half-maximal effective concentrations (EC50) for the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) are summarized in the table below. Lower EC50 values are indicative of higher potency.
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 27[1] |
| Norepinephrine Transporter (NET) | 75[1] |
| Serotonin Transporter (SERT) | 301[1] |
Caption: In-vitro monoamine release potency of 3-Chlorophenmetrazine.
Based on these findings, 3-CPM is approximately 2.8-fold more potent at releasing dopamine than norepinephrine and about 11.1-fold more potent at releasing dopamine than serotonin.[1]
Mandatory Visualizations
Signaling Pathway of a Monoamine Releasing Agent
The following diagram illustrates the general mechanism of action for a monoamine releasing agent like 3-Chlorophenmetrazine at a presynaptic terminal.
Caption: Mechanism of a monoamine releasing agent.
Experimental Workflow: Monoamine Release Assay
The following diagram outlines the typical workflow for an in-vitro monoamine release assay using synaptosomes.
Caption: Monoamine release assay workflow.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments relevant to the characterization of 3-Chlorophenmetrazine.
Monoamine Release Assay (Functional Activity)
This assay measures the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Male Sprague-Dawley rats are euthanized.
-
For dopamine transporter (DAT) assays, the caudate tissue is dissected. For norepinephrine (NET) and serotonin (SERT) assays, the whole brain minus the cerebellum and caudate is used.
-
The brain tissue is homogenized in an ice-cold 10% sucrose solution.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.
-
The resulting supernatant, which contains the synaptosomes, is collected and kept on ice.
2. Radiolabeling and Release Experiment:
-
Synaptosomes are pre-loaded by incubation with a specific radiolabeled monoamine (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) in a Krebs-phosphate buffer.
-
After incubation, the synaptosomes are washed to remove any unincorporated radiolabel.
-
The pre-loaded synaptosomes are then incubated with various concentrations of 3-Chlorophenmetrazine for a defined period.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the synaptosomes from the incubation medium.
-
The amount of radioactivity in the filtrate is quantified using liquid scintillation counting. This radioactivity is proportional to the amount of monoamine released from the synaptosomes.
3. Data Analysis:
-
The amount of released radiolabel is plotted against the concentration of 3-Chlorophenmetrazine.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal release effect.
Monoamine Uptake Inhibition Assay (Binding Affinity - General Protocol)
While specific Ki values for 3-CPM are not available, this is the general protocol that would be used to determine its binding affinity through inhibition of radiolabeled ligand binding.
1. Synaptosome or Cell Membrane Preparation:
-
Synaptosomes are prepared as described above. Alternatively, cell lines stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) can be used. In the case of cell lines, cell membranes are prepared by homogenization and centrifugation.
2. Competitive Binding Assay:
-
Aliquots of the synaptosome or cell membrane preparation are incubated in a buffer solution containing a specific radioligand that binds to the transporter of interest (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT).
-
A range of concentrations of the unlabeled test compound (3-Chlorophenmetrazine) is added to compete with the radioligand for binding to the transporter.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration, trapping the membranes with the bound radioligand on filters.
-
The amount of radioactivity on the filters is measured.
3. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competing compound (3-Chlorophenmetrazine).
-
The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used in the assay.
Conclusion
The in-vitro characterization of 3-Chlorophenmetrazine reveals it to be a potent dopamine and norepinephrine releasing agent, with significantly less activity at the serotonin transporter. This pharmacological profile is consistent with its classification as a stimulant. While functional data on its monoamine release capabilities are established, a comprehensive understanding of its in-vitro profile would be greatly enhanced by the determination of its binding affinities (Ki values) at the monoamine transporters. The experimental protocols detailed in this guide provide a framework for conducting such further investigations, which are crucial for a complete assessment of its therapeutic and abuse potential.
References
A Technical Guide to the Discovery and Development of Ibrutinib, a First-in-Class BTK Inhibitor
Introduction
Ibrutinib, marketed under the brand name Imbruvica, is a pioneering small molecule drug that functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] This targeted therapy has revolutionized the treatment landscape for several B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2] Ibrutinib's development is a compelling narrative of targeted drug design, serendipitous discovery, and strategic clinical investigation. This guide provides a comprehensive technical overview of ibrutinib's journey from a laboratory tool to a cornerstone of cancer therapy.
Discovery and History
Ibrutinib was initially synthesized by scientists at Celera Genomics as a highly selective tool for studying the function of BTK.[1][3] Its design as a covalent inhibitor, which forms a permanent bond with its target, was considered ideal for a research reagent but not typically favored for therapeutic drug design at the time.[1]
In 2006, Pharmacyclics, a biopharmaceutical company, acquired Celera's BTK inhibitor program for $2 million in cash.[1] This acquisition occurred after Pharmacyclics' own initial discovery programs had not yielded promising results.[1] Under the leadership of scientists at Pharmacyclics, the therapeutic potential of this covalent BTK inhibitor, then known as PCI-32765, was rigorously investigated.[4]
The preclinical data for PCI-32765 was highly promising, demonstrating potent and selective inhibition of BTK, leading to the induction of apoptosis (programmed cell death) and inhibition of proliferation in malignant B-cells.[4] These compelling preclinical results paved the way for clinical trials.
A pivotal moment in ibrutinib's development was the 2011 joint development and marketing deal between Pharmacyclics and Johnson & Johnson, valued at nearly $1 billion.[5] This partnership provided the necessary resources to advance ibrutinib through late-stage clinical development and global commercialization.
Ibrutinib received its first FDA approval in November 2013 for the treatment of mantle cell lymphoma.[1][6] This was followed by approvals for chronic lymphocytic leukemia in February 2014 and Waldenström's macroglobulinemia in 2015.[1] The European Medicines Agency (EMA) approved ibrutinib in October 2014.[6] In May 2015, AbbVie acquired Pharmacyclics, further solidifying ibrutinib's position in the oncology market.[1]
Mechanism of Action
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is frequently overactive in B-cell cancers and plays a central role in B-cell proliferation, survival, and trafficking.[1][2][4]
The mechanism of inhibition is highly specific. The acrylamide group within the ibrutinib molecule forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1][6] This irreversible binding permanently disables the kinase activity of BTK.[7]
By inhibiting BTK, ibrutinib effectively blocks the downstream signaling cascade that is essential for the survival and proliferation of malignant B-cells.[7] This disruption leads to several key anti-cancer effects:
-
Inhibition of Proliferation: By blocking survival signals, ibrutinib halts the uncontrolled growth of cancerous B-cells.[1]
-
Induction of Apoptosis: Deprived of essential survival signals, malignant B-cells undergo programmed cell death.[4]
-
Disruption of Cell Trafficking: Ibrutinib interferes with the homing and adhesion of B-cells to protective microenvironments within lymph nodes and bone marrow, leading to their egress into the peripheral blood where they are more susceptible to apoptosis.[4][7]
Caption: Ibrutinib's inhibition of the BTK signaling pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of ibrutinib.
Table 1: Preclinical Activity of Ibrutinib
| Parameter | Value | Cell Line/Assay | Source |
| IC50 (BTK Enzyme) | 0.5 nM | Biochemical Assay | [8] |
| IC50 (BCR Signaling) | 11 nM | B-cell line | [4] |
| Colony Formation Inhibition (U87MG) | Significant at 0.5 µM | U87MG Glioblastoma Cells | [9] |
| Colony Formation Inhibition (DBTRG-05MG) | Significant at 10 µM | DBTRG-05MG Glioblastoma Cells | [9] |
Table 2: Human Pharmacokinetics of Ibrutinib
| Parameter | Value | Population | Source |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Adults | [6][10] |
| Elimination Half-Life | 4-9 hours | Adults | [6][11] |
| Volume of Distribution (Vd) | ~10,000 L | Adults | [6][12] |
| Oral Plasma Clearance | ~1,000 L/h | Adults | [12] |
| Plasma Protein Binding | 97.3% | Adults | [6] |
| Excretion | ~80% in feces, ~8% in urine | Adults | [6] |
Table 3: Clinical Efficacy of Ibrutinib in B-Cell Malignancies
| Indication | Trial Phase | Overall Response Rate (ORR) | Key Efficacy Endpoint | Source |
| Relapsed/Refractory CLL | Phase I/II | ~71% | - | [6] |
| Relapsed/Refractory MCL | Phase I/II | ~70% | - | [6] |
| Relapsed/Refractory Follicular Lymphoma | - | ~54% | Partial to complete response | [6] |
| Relapsed/Refractory Waldenström's Macroglobulinemia | - | >75% | Partial response | [6] |
| Previously Untreated CLL (≥65 years) | Phase III (RESONATE-2) | 86% | Median PFS of 8.9 years | [13] |
| Relapsed/Refractory MCL | - | 68% | Median PFS of 13.9 months | [8] |
| Treatment-Naïve CLL with del17p/TP53 Aberrations | Phase II | 97% | 24-month PFS of 82% | [14] |
| Relapsed/Refractory CLL with del17p | Phase II | 64% | 24-month PFS of 63% | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments in the development of ibrutinib.
Biochemical (Cell-Free) BTK Kinase Inhibition Assay
This assay measures the direct inhibitory effect of ibrutinib on the enzymatic activity of purified BTK.
-
Compound Preparation: A serial dilution of ibrutinib is prepared in DMSO. These dilutions are then further diluted in a kinase assay buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is low (e.g., <1%).[15]
-
Reaction Setup: The diluted ibrutinib or a vehicle control is added to the wells of a 384-well plate.[15] A solution containing the purified recombinant BTK enzyme and a peptide substrate (e.g., Poly(Glu,Tyr)) in kinase assay buffer is then added.[15][16]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of an ATP solution.[15]
-
Incubation: The reaction plate is incubated at 30°C for a defined period, typically 15-60 minutes.[15][17]
-
Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured. This is often done using a luminescent-based assay system like ADP-Glo™, where the remaining ATP is depleted, and the generated ADP is converted back to ATP to produce a light signal.[15][17]
-
Data Analysis: The luminescent signal is measured, and the IC50 value is calculated, representing the concentration of ibrutinib required to inhibit 50% of the BTK enzyme activity.
Caption: Workflow for a biochemical BTK kinase inhibition assay.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the ability of ibrutinib to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK itself.
-
Cell Culture and Treatment: A suitable B-cell line is cultured and seeded in a multi-well plate. The cells are then pre-treated with various concentrations of ibrutinib or a vehicle control for 1-2 hours.[15]
-
BCR Stimulation: The B-cell receptor is stimulated to activate the BTK pathway. This is typically achieved by adding an anti-human IgM antibody.[15]
-
Cell Lysis: After a short incubation period (5-10 minutes) post-stimulation, the cells are harvested and lysed to release the cellular proteins.[15]
-
Western Blotting: The protein lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies that specifically recognize the phosphorylated form of BTK (p-BTK) and total BTK.[15]
-
Detection and Analysis: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), a chemiluminescent substrate is added to produce a light signal that is captured by an imaging system. The intensity of the p-BTK band is quantified and normalized to the total BTK band to determine the extent of inhibition by ibrutinib.[15]
Conclusion
The development of ibrutinib represents a landmark achievement in targeted cancer therapy. Its journey from a chemical probe to a life-saving medicine underscores the importance of understanding disease biology, innovative drug design, and rigorous clinical evaluation. The data and methodologies presented in this guide provide a technical foundation for researchers and drug development professionals seeking to build upon the success of ibrutinib and develop the next generation of targeted therapies.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Wild Story Behind A Promising Experimental Cancer Drug [forbes.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical investigation of ibrutinib, a Bruton's kinase tyrosine (Btk) inhibitor, in suppressing glioma tumorigenesis and stem cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]
- 12. Population pharmacokinetic model of ibrutinib, a Bruton tyrosine kinase inhibitor, in patients with B cell malignancies [pubmed.ncbi.nlm.nih.gov]
- 13. The Development of Novel Therapies for Chronic Lymphocytic Leukaemia in the Era of Targeted Drugs [mdpi.com]
- 14. Efficacy of Ibrutinib-Based Regimen in Chronic Lymphocytic Leukemia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Chlorophenmetrazine (3-CPM): Structural Analogs and Derivatives
This document provides a detailed examination of 3-Chlorophenmetrazine (3-CPM), a synthetic stimulant and a substituted phenylmorpholine derivative. It explores its chemical background, synthesis, pharmacological activity, and the structure-activity relationships of its analogs. This guide is intended for an audience with a strong background in chemistry and pharmacology.
Introduction
Phenmetrazine (3-methyl-2-phenylmorpholine) was first synthesized in the 1950s and was clinically used as an anorectic agent.[1][2] Its stimulant properties, similar to amphetamines, led to its withdrawal from the market due to a high potential for abuse.[3] Subsequently, a variety of structural analogs have emerged as research chemicals and new psychoactive substances (NPS), created by modifying the core phenmetrazine structure.[4]
3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a notable analog featuring a chlorine atom substituted at the 3-position of the phenyl ring.[5][6] This modification significantly alters its pharmacological profile compared to the parent compound.[5] This guide delves into the technical details of 3-CPM and its related derivatives, providing quantitative data, experimental methodologies, and visual diagrams of key processes.
Chemical Structure and Analogs
The core of these compounds is a phenylmorpholine ring. The diversity of this class arises from substitutions on the phenyl ring or the morpholine ring.[4] 3-CPM is specifically the 3-chloro substituted derivative of phenmetrazine.[1] Other well-known analogs include 3-Fluorophenmetrazine (3-FPM) and various positional isomers of methylphenmetrazine (e.g., 2-MPM, 3-MPM, and 4-MPM).[4]
Synthesis of Phenylmorpholine Analogs
The synthesis of phenmetrazine analogs like 3-CPM generally follows a multi-step process that can be adapted from established protocols for related compounds such as methylphenmetrazine isomers.[4] The pathway involves the formation of an intermediate which is then cyclized to create the core morpholine structure.
Caption: General synthesis workflow for phenmetrazine analogs.
Experimental Protocol: General Synthesis of a Phenylmorpholine Analog
This protocol is a generalized procedure based on the synthesis of methylphenmetrazine (MPM) isomers and can be adapted for compounds like 3-CPM.[4]
-
Intermediate Formation: A substituted 1-phenyl-2-propanone derivative (e.g., 1-(3-chlorophenyl)propan-2-one for 3-CPM) is reacted with an appropriate ethanolamine derivative. This step is typically a reductive amination.
-
Cyclization: The resulting intermediate is dissolved in a suitable solvent like dichloromethane. Concentrated sulfuric acid is added slowly to catalyze an intramolecular cyclization reaction, which forms the morpholine ring. The reaction is stirred for several hours.[4]
-
Work-up: The reaction mixture is quenched with water, made alkaline with a strong base (e.g., 10M NaOH), and the product is extracted into an organic solvent like dichloromethane.[4]
-
Purification: The organic fraction is collected, dried, and the solvent is removed under vacuum to yield the crude product, often as an oil.
-
Salt Formation: To facilitate handling and crystallization, the freebase is converted to a salt. This is often achieved by dissolving the crude product in a solvent and adding an acid (e.g., fumaric acid or hydrochloric acid) to induce crystallization, yielding the purified final product.[4]
Pharmacology and Mechanism of Action
3-CPM and its analogs exert their stimulant effects by interacting with monoamine neurotransmitter systems in the brain.[5] They primarily function as norepinephrine-dopamine releasing agents (NDRAs).[6] This involves both blocking the reuptake and promoting the release of these neurotransmitters from the presynaptic neuron, leading to increased concentrations in the synaptic cleft.
Caption: 3-CPM's mechanism of action at the monoamine synapse.
Quantitative Pharmacological Data
The potency and efficacy of 3-CPM and its analogs at monoamine transporters are key determinants of their pharmacological profiles. Potency is often measured by EC₅₀ (half-maximal effective concentration for release) or IC₅₀ (half-maximal inhibitory concentration for uptake). 3-CPM is a potent dopamine and norepinephrine releaser with significantly weaker activity at the serotonin transporter.[6]
| Compound | Target | Assay Type | Potency (EC₅₀/IC₅₀, nM) | Reference(s) |
| 3-Chlorophenmetrazine (3-CPM) | Dopamine (DA) | Release | 27 | [3][6] |
| Norepinephrine (NE) | Release | 75 | [3][6] | |
| Serotonin (5-HT) | Release | 301 | [6] | |
| 3-Fluorophenmetrazine (3-FPM) | Dopamine (DA) | Release | 43 | [3] |
| Norepinephrine (NE) | Release | 30 | [3] | |
| Serotonin (5-HT) | Release | 2558 | [3] | |
| Phenmetrazine | Dopamine (DA) | Uptake Inhibition | 131 | [4] |
| Norepinephrine (NE) | Uptake Inhibition | 5200 | [4] | |
| Serotonin (5-HT) | Uptake Inhibition | >10000 | [4] | |
| 4-Methylphenmetrazine (4-MPM) | Dopamine (DA) | Uptake Inhibition | 53 | [4] |
| Norepinephrine (NE) | Uptake Inhibition | 1200 | [4] | |
| Serotonin (5-HT) | Uptake Inhibition | 134 | [4] | |
| 3-Methylphenmetrazine (3-MPM) | Dopamine (DA) | Uptake Inhibition | 114 | [4] |
| Norepinephrine (NE) | Uptake Inhibition | 5200 | [4] | |
| Serotonin (5-HT) | Uptake Inhibition | 1310 | [4] | |
| 2-Methylphenmetrazine (2-MPM) | Dopamine (DA) | Uptake Inhibition | 313 | [4] |
| Norepinephrine (NE) | Uptake Inhibition | 4700 | [4] | |
| Serotonin (5-HT) | Uptake Inhibition | >10000 | [4] |
Note: Release assays (EC₅₀) and uptake inhibition assays (IC₅₀) measure different aspects of transporter interaction. Direct comparison of absolute values should be done with caution.
Structure-Activity Relationships (SAR)
The pharmacological activity of phenmetrazine derivatives is highly dependent on the nature and position of substituents on the phenyl ring.
-
Position of Substitution: As seen in the MPM isomers, substitution at the 4-position (para) appears to confer the highest potency for dopamine transporter interaction, followed by the 3-position (meta), and then the 2-position (ortho).[4]
-
Nature of Substituent: Halogenation at the 3-position (e.g., 3-FPM, 3-CPM) results in potent dopamine and norepinephrine releasing agents with low serotonin activity.[3] 3-CPM is notably one of the most selective dopamine releasing agents known, though it retains substantial norepinephrine activity.[6] The chloro- substitution in 3-CPM makes it a more potent dopamine releaser than the fluoro- substitution in 3-FPM.[3]
Caption: Structure-Activity Relationship (SAR) logic for phenmetrazine analogs.
Experimental Protocols: Characterization and Assays
Protocol: Analytical Characterization
Following synthesis, it is crucial to confirm the structure and purity of the target compound. A combination of analytical techniques is employed, similar to those used for characterizing 3-FPM and its isomers.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively determine the chemical structure, including the position of the substituent on the phenyl ring.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.
-
X-Ray Crystallography: Can be used on crystalline salt forms of the compound to provide an unambiguous confirmation of its three-dimensional molecular structure.[8]
Protocol: In Vitro Monoamine Transporter Activity Assay
To determine the potency of compounds at DAT, NET, and SERT, synaptosome-based assays are commonly used.[6]
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing the transporters.
-
Uptake Inhibition Assay (IC₅₀ Determination):
-
Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine).
-
Varying concentrations of the test compound (e.g., 3-CPM) are added.
-
The reaction is stopped, and the amount of radioactivity taken up into the synaptosomes is measured.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
-
Release Assay (EC₅₀ Determination):
-
Synaptosomes are pre-loaded with a radiolabeled monoamine.
-
The pre-loaded synaptosomes are then exposed to various concentrations of the test compound.
-
The amount of radioactivity released from the synaptosomes into the supernatant is measured.
-
The EC₅₀ value is the concentration of the compound that elicits 50% of the maximum possible release.
-
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. expresshighs.com [expresshighs.com]
- 6. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 7. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3-Chlorophenmetrazine: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 3-Chlorophenmetrazine (3-CPM) is a research chemical and is not approved for human consumption. The information contained herein is a consolidation of available data and should not be interpreted as a recommendation for use.
Introduction
3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a novel psychoactive substance (NPS) belonging to the phenylmorpholine class of stimulants.[1][2] It is a structural analog of phenmetrazine, a former anorectic agent, and the more recent research chemical 3-fluorophenmetrazine (3-FPM).[1][2] As an NPS, 3-CPM is characterized by a limited history of human use and a significant lack of formal toxicological and safety data.[1][3] This technical guide aims to provide a comprehensive overview of the currently available toxicological and safety information on 3-CPM, drawing upon the sparse data on the compound itself and supplementing it with information from its structural analogs, phenmetrazine and 3-FPM, to create a predictive safety profile. This guide also details standardized experimental protocols relevant to the toxicological assessment of such a compound.
Pharmacological Profile
The primary mechanism of action of 3-Chlorophenmetrazine is understood to be the release of monoamine neurotransmitters. It functions as a norepinephrine-dopamine releasing agent (NDRA) with a comparatively weak effect on serotonin release.[2] This pharmacological activity is consistent with its stimulant effects reported in anecdotal user accounts, which include increased alertness, focus, and euphoria.[1]
Quantitative Pharmacological Data
The following table summarizes the in vitro data on 3-CPM's potency as a monoamine releasing agent.
| Compound | Assay System | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Reference |
| 3-Chlorophenmetrazine (3-CPM) | Rat brain synaptosomes | 27 | 75 | 301 | [2] |
Toxicological Data
Formal, peer-reviewed toxicological studies on 3-Chlorophenmetrazine are not currently available in the scientific literature. Therefore, its toxicological profile must be inferred from data on analogous compounds and from the limited case reports where its use has been analytically confirmed.
Acute Toxicity
There are no published LD₅₀ values for 3-Chlorophenmetrazine. A single case report identified 3-CPM in the serum and urine of a patient presenting with acute stimulant toxicity; however, this was a case of polydrug use, making it impossible to attribute the observed symptoms solely to 3-CPM.[4]
For comparison, the table below includes acute toxicity data for the parent compound, phenmetrazine.
| Compound | Species | Route of Administration | LD₅₀ | Reference |
| Phenmetrazine | Rat | Oral | 370 mg/kg | [2] |
| Phenmetrazine | Mouse | Oral | 125 mg/kg | [2] |
| Phenmetrazine | Monkey (adult) | Not specified | 15-20 mg/kg | [1] |
| Phenmetrazine | Monkey (young) | Not specified | 5 mg/kg | [1] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of 3-Chlorophenmetrazine.
Studies on the related compound phendimetrazine, which metabolizes to phenmetrazine, have not been performed to evaluate its carcinogenic or mutagenic potential, or its effects on fertility.[4] An observational study on phenmetrazine prescribed during pregnancy did not find an increased rate of severe congenital anomalies.[2]
Metabolism
Specific metabolic pathways for 3-Chlorophenmetrazine have not been formally studied. However, research on the closely related 3-Fluorophenmetrazine (3-FPM) provides insight into its likely metabolic fate. The primary metabolic transformations for 3-FPM include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge.[5][6] It is plausible that 3-CPM undergoes similar metabolic processes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough toxicological evaluation of 3-Chlorophenmetrazine.
In Vitro Monoamine Transporter Release Assay
This assay determines the potency and efficacy of a test compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).[7][8] The tissue is homogenized in a sucrose buffer and purified by differential centrifugation.[7][8]
-
Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
-
Release Assay: The loaded synaptosomes are then exposed to various concentrations of 3-Chlorophenmetrazine. The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration of 3-CPM that produces 50% of the maximal release (EC₅₀) is calculated to determine its potency.
Acute Oral Toxicity (OECD 423)
This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9][10]
-
Dosing: A stepwise procedure is used, with a group of three animals per step. The substance is administered orally by gavage.[11] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[9]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[12]
-
Dose Adjustment: The results from the first group determine the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[13]
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[2][14]
-
Exposure: The bacterial strains are exposed to various concentrations of 3-Chlorophenmetrazine, both with and without a metabolic activation system (S9 fraction from rat liver).[2][15]
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[2]
-
Incubation and Scoring: The plates are incubated for 48-72 hours.[2] The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[14]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.
Methodology:
-
Animal Dosing: Typically, mice or rats are treated with 3-Chlorophenmetrazine at three dose levels, usually on two or more occasions 24 hours apart.[16][17]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final dose.[1][17]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a sufficient number of cells under a microscope. A micronucleus is a small, additional nucleus in the cytoplasm of the cell.
-
Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the substance is genotoxic.[16]
hERG Potassium Channel Patch-Clamp Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).
Methodology:
-
Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel is used.[18][19]
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the hERG current from individual cells.[20] A specific voltage protocol is applied to the cell membrane to elicit the characteristic hERG current.[21][22]
-
Compound Application: The cells are exposed to increasing concentrations of 3-Chlorophenmetrazine.
-
Data Analysis: The inhibitory effect of 3-CPM on the hERG current is measured. The concentration that causes 50% inhibition (IC₅₀) is calculated. A potent inhibition of the hERG channel is a significant indicator of potential cardiotoxicity.
Visualizations
Proposed Mechanism of Action of 3-Chlorophenmetrazine
Caption: Proposed mechanism of action of 3-Chlorophenmetrazine as a monoamine releasing agent.
General Experimental Workflow for Toxicological Assessment of a Novel Psychoactive Substance
Caption: A general experimental workflow for the toxicological assessment of a novel psychoactive substance.
Safety Profile and Conclusion
The safety profile of 3-Chlorophenmetrazine is largely unknown due to the absence of dedicated toxicological studies. Based on its mechanism of action as a norepinephrine-dopamine releasing agent, its acute effects are expected to be similar to other stimulants, including tachycardia, hypertension, agitation, and in high doses, more severe cardiovascular and neurological events.[15][23]
The presence of a chlorine atom on the phenyl ring raises theoretical concerns about potential neurotoxicity, drawing parallels to compounds like para-chloroamphetamine, a known serotonergic neurotoxin. However, without experimental data, this remains speculative.
Given the significant data gaps, any interaction with 3-Chlorophenmetrazine should be approached with extreme caution. The information provided in this guide underscores the critical need for comprehensive in vitro and in vivo toxicological studies to properly characterize the safety and risk profile of this and other emerging novel psychoactive substances. Researchers and drug development professionals are urged to utilize the described experimental protocols to generate the necessary data to inform public health and regulatory bodies.
References
- 1. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]
- 4. qualitybiological.com [qualitybiological.com]
- 5. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 16. criver.com [criver.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. fda.gov [fda.gov]
- 23. re-place.be [re-place.be]
Understanding the Stimulant Properties of 3-Chlorophenmetrazine (3-CPM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative, has emerged as a designer drug with notable stimulant effects. This technical guide provides a comprehensive overview of the current scientific understanding of 3-CPM, focusing on its core stimulant properties. This document synthesizes available data on its mechanism of action, quantitative pharmacological data, and the downstream signaling pathways it modulates. While specific pharmacokinetic and in vivo behavioral data for 3-CPM remain limited in publicly accessible scientific literature, this guide furnishes researchers with a foundational understanding based on existing in vitro studies and knowledge of related compounds.
Introduction to 3-Chlorophenmetrazine (3-CPM)
3-Chlorophenmetrazine, also known by its code name PAL-594, is a synthetic molecule belonging to the phenylmorpholine class of compounds.[1] It is structurally related to the well-known stimulant and anorectic agent, phenmetrazine. The key structural feature of 3-CPM is the substitution of a chlorine atom at the third position of the phenyl ring, a modification that significantly influences its pharmacological profile.[1] Classified as a recreational designer drug, 3-CPM has been identified as a norepinephrine-dopamine releasing agent (NDRA), with a weaker effect on serotonin release.[1] This primary mechanism of action underlies its stimulant properties.
Mechanism of Action: A Monoamine Releasing Agent
The stimulant effects of 3-CPM are primarily attributed to its function as a releasing agent and, to a lesser extent, a reuptake inhibitor of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). It displays a significantly lower potency for inducing the release of serotonin (5-HT).[1] By increasing the extracellular concentrations of DA and NE in the synaptic cleft, 3-CPM enhances dopaminergic and noradrenergic neurotransmission, leading to increased arousal, alertness, and locomotor activity. The drug's higher potency for dopamine release suggests a pharmacological profile with a significant potential for abuse, similar to other dopamine-releasing stimulants.[1]
Quantitative Pharmacological Data
The following table summarizes the available in vitro data on the potency of 3-CPM to induce the release of monoamine neurotransmitters in rat brain synaptosomes. The half-maximal effective concentration (EC50) is a measure of the drug's potency, with lower values indicating higher potency.
| Neurotransmitter | EC50 (nM)[1] |
| Dopamine (DA) | 27 |
| Norepinephrine (NE) | 75 |
| Serotonin (5-HT) | 301 |
Data obtained from in vitro monoamine release assays using rat brain synaptosomes.
Experimental Protocols: Monoamine Release Assay
The following is a representative protocol for an in vitro monoamine release assay using rat brain synaptosomes, based on methodologies described in the scientific literature. This type of assay is crucial for determining the EC50 values for monoamine release.
Objective: To measure the amount of radiolabeled dopamine, norepinephrine, and serotonin released from preloaded rat brain synaptosomes in response to various concentrations of 3-CPM.
Materials:
-
Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer buffer
-
Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)
-
3-Chlorophenmetrazine (3-CPM) solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosome pellet in Krebs-Ringer buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for uptake into the nerve terminals.
-
After incubation, wash the synaptosomes with fresh buffer to remove excess radiolabel.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes.
-
Initiate the release by adding either buffer (basal release) or 3-CPM solution of a specific concentration.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the release by rapid filtration, separating the synaptosomes from the supernatant containing the released neurotransmitter.
-
Collect the filtrate (supernatant).
-
-
Quantification:
-
Lyse the synaptosomes on the filter to determine the amount of radiolabel remaining.
-
Add both the filtrate and the lysed synaptosome samples to scintillation vials with scintillation fluid.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radiolabel released for each concentration of 3-CPM.
-
Plot the percentage of release against the log concentration of 3-CPM.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for in vitro monoamine release assay.
Synthesis of 2-(3-chlorophenyl)-3-methylmorpholine (3-CPM)
Disclaimer: This proposed synthesis is for informational purposes only and should only be attempted by qualified chemists in a controlled laboratory setting.
Proposed Synthetic Route:
-
Starting Material: 3-chlorophenylethanolamine.
-
Reaction: The synthesis would likely involve the reaction of 3-chlorophenylethanolamine with a propylene oxide equivalent or a related three-carbon synthon to form the morpholine ring. This cyclization could be achieved under various conditions, potentially involving a base or acid catalyst.
-
Purification: The final product would require purification, likely through column chromatography or recrystallization, to yield the desired 2-(3-chlorophenyl)-3-methylmorpholine.
Analytical Characterization
The definitive identification and characterization of 3-CPM would involve a combination of standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure, including the position of the chlorine atom and the methyl group on the morpholine ring.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Downstream Signaling Pathways
The stimulant effects of 3-CPM are mediated through the activation of downstream signaling cascades initiated by the binding of released dopamine and norepinephrine to their respective receptors.
Dopamine D1 Receptor Signaling
The primary excitatory effects of dopamine in brain regions associated with reward and motor control are mediated by the D1-like family of receptors (D1 and D5). The binding of dopamine to D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs), initiates the following signaling cascade:
Caption: Dopamine D1 receptor signaling pathway.
Norepinephrine α1 and β1 Receptor Signaling
Norepinephrine exerts its effects through both α and β adrenergic receptors. The α1 and β1 receptors are particularly relevant to the stimulant effects in the central nervous system.
-
α1-Adrenergic Receptors: These are Gq-coupled GPCRs. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
-
β1-Adrenergic Receptors: Similar to D1 receptors, β1-adrenergic receptors are Gs-coupled GPCRs. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.
References
Methodological & Application
Preparing 3-Chlorophenmetrazine (3-CPM) for Cell Culture Experiments: Application Notes and Protocols
Disclaimer: The following information is for research purposes only and is not intended for human or veterinary use. 3-Chlorophenmetrazine (3-CPM) is a research chemical with limited published data on its use in cell culture. The protocols provided below are general guidelines and require optimization for specific cell lines and experimental conditions.
Introduction
3-Chlorophenmetrazine, commonly abbreviated as 3-CPM, is a synthetic stimulant of the phenylmorpholine class.[1] It is structurally related to phenmetrazine and is known to act as a norepinephrine-dopamine releasing agent (NDRA).[1] Its primary mechanism of action involves promoting the release of these catecholamines, with a weaker effect on serotonin release.[1] While its effects have been characterized in the context of neuroscience and as a designer drug, its application in general cell culture research is not well-documented in peer-reviewed literature.
These application notes provide a guide for researchers and scientists on the preparation and initial characterization of 3-CPM for in vitro cell culture experiments. Due to the limited availability of specific protocols, the following sections outline general procedures for handling, solubilizing, and determining the effective concentration of 3-CPM, which should be adapted as necessary.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of 3-CPM is presented in the table below. This information is crucial for the accurate preparation of stock solutions and for ensuring the stability of the compound during experiments.
| Property | Value | Source |
| Synonyms | 3-chloro Phenmetrazine, 3-CPM | [2] |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| Solubility | 10 mg/mL in DMSO10 mg/mL in PBS (pH 7.2) | [2][3] |
| Storage | Store solid at -20°C | [2] |
| Stability | ≥ 5 years (solid at -20°C) | [2] |
Experimental Protocols
Preparation of 3-CPM Stock Solution
Objective: To prepare a concentrated stock solution of 3-CPM for use in cell culture experiments.
Materials:
-
3-Chlorophenmetrazine (3-CPM) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Solvent Selection: Based on available data, DMSO is a suitable solvent for preparing a high-concentration stock solution. PBS can also be used, but for long-term storage and to minimize the volume of solvent added to cell cultures, DMSO is generally preferred.
-
Calculation: To prepare a 10 mg/mL stock solution, weigh out the desired amount of 3-CPM powder and add the corresponding volume of sterile DMSO. For example, to prepare 1 mL of a 10 mg/mL stock, weigh 10 mg of 3-CPM.
-
Dissolution:
-
Aseptically add the calculated volume of sterile DMSO to the vial containing the 3-CPM powder.
-
Vortex the solution until the 3-CPM is completely dissolved. Gentle warming to 37°C may aid in dissolution.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected vial.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. For solutions stored at -20°C, it is recommended to use them within one month. For storage at -80°C, the solution can be stable for up to six months.
-
Determination of Working Concentration using a Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of 3-CPM on a specific cell line and to identify a suitable range of non-toxic concentrations for further experiments.
Materials:
-
Cells of interest (e.g., HeLa, HEK293, SH-SY5Y)
-
Complete cell culture medium
-
3-CPM stock solution (prepared as described above)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Treatment:
-
Prepare serial dilutions of 3-CPM in complete cell culture medium from the stock solution. It is advisable to start with a wide range of concentrations (e.g., from 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest 3-CPM concentration) and a negative control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared 3-CPM dilutions to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the 3-CPM concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Signaling Pathway
The primary established mechanism of action for 3-CPM is the release of dopamine and norepinephrine from presynaptic neurons. This is achieved by interacting with the respective monoamine transporters.
Caption: Mechanism of 3-CPM-induced monoamine release.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of 3-CPM.
Caption: General workflow for 3-CPM cell culture experiments.
Conclusion
The provided application notes and protocols offer a starting point for researchers interested in studying the effects of 3-Chlorophenmetrazine in cell culture. It is imperative to reiterate the scarcity of published data for 3-CPM in this context. Therefore, thorough validation and optimization of these general protocols are essential for obtaining reliable and reproducible results. Researchers should begin by establishing a dose-response curve for their specific cell line to identify appropriate working concentrations before proceeding to more complex functional and mechanistic studies.
References
Application Notes and Protocols: Utilizing 5-HT4 Receptor Agonists in Rodent Behavioral Models
Application Notes
Introduction
Serotonin 4 (5-HT4) receptors are increasingly recognized as a promising therapeutic target for a range of central nervous system disorders. Agonism at the 5-HT4 receptor has been shown to modulate synaptic plasticity, enhance cognitive function, and exert anxiolytic and antidepressant-like effects in various preclinical rodent models. These application notes provide an overview of the utility of 5-HT4 receptor agonists, exemplified by the hypothetical compound PAL-594, in relevant rodent behavioral paradigms. The protocols detailed below are designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this class of compounds.
Mechanism of Action
5-HT4 receptors are Gs-protein coupled receptors predominantly expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex.[1][2] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3] This signaling cascade is implicated in the enhancement of synaptic transmission and plasticity, processes fundamental to cognitive function.[1] In rodent models, chronic administration of 5-HT4 receptor agonists has been demonstrated to restore learning and memory deficits and reduce anxiety-related behaviors.[4][5]
Preclinical Rationale for Behavioral Assessment
Rodent behavioral models are essential tools for evaluating the in vivo efficacy of novel therapeutic agents.[6][7][8] A battery of behavioral tests can provide a comprehensive profile of a compound's effects on cognition, mood, and motor function.[6][9][10] For a 5-HT4 receptor agonist like PAL-594, key behavioral assays would include those assessing learning and memory, anxiety-like behavior, and general locomotor activity to rule out confounding motor effects.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing 5-HT4 receptor agonists in various rodent behavioral models.
Table 1: Effects of 5-HT4 Receptor Agonists on Cognitive Performance
| Behavioral Task | Animal Model | 5-HT4 Agonist (Dose) | Key Findings | Reference |
| Paired Associates Learning (PAL) | Aged Rats | Not Specified | Age-related deficits in task acquisition observed, suggesting a model for assessing cognitive enhancement. | [11] |
| Novel Object Recognition | PS19 Tauopathy Mice | Prucalopride, RS-67333 | Increased discrimination index, indicating improved recognition memory. | [1] |
| Morris Water Maze | Corticosterone-induced anxiety/depression model mice | RS67333 (1.5 mg/kg/day) | Reversal of corticosterone-induced spatial learning and memory impairments. | [4] |
| Contextual Fear Conditioning | Corticosterone-induced anxiety/depression model mice | RS67333 (1.5 mg/kg/day) | Restoration of associative memory deficits. | [4] |
Table 2: Effects of 5-HT4 Receptor Agonists on Anxiety and Locomotor Activity
| Behavioral Task | Animal Model | 5-HT4 Agonist (Dose) | Key Findings | Reference |
| Elevated Plus Maze | PS19 Tauopathy Mice | Prucalopride, RS-67333 | Increased time spent in open arms, suggesting anxiolytic-like effects. | [1] |
| Open Field Test | Healthy Rats | 5-MeOT (100 µM, intra-hippocampal) | Modulation of locomotor activity. | [2] |
| Fecal Pellet Output | Aged Mice (Constipation Model) | 5HT4-LA1 | Increased fecal output, indicating prokinetic effects. | [5] |
Experimental Protocols
Protocol 1: Paired Associates Learning (PAL) Task for Associative Memory
Objective: To assess visuo-spatial associative memory in rodents, a cognitive domain often impaired in aging and neurodegenerative diseases.[11]
Apparatus: Touchscreen operant chambers equipped with a pellet dispenser.
Procedure:
-
Habituation and Pre-training:
-
Habituate rats to the operant chamber for 10 minutes per day for 3 days.
-
Train rats to touch the screen to receive a food reward.
-
Train rats to initiate trials by nose-poking into a designated magazine.
-
-
PAL Task Training:
-
A trial is initiated when the rat nose-pokes the magazine.
-
Three distinct visual stimuli (e.g., flower, plane, spider) are presented in three different spatial locations on the screen.
-
For each trial, one stimulus is presented in its correct location, while the other two locations are empty.
-
A correct response (touching the stimulus in its correct location) is rewarded with a food pellet.
-
An incorrect response (touching an empty location) results in a time-out period with no reward.
-
The association of each stimulus with its correct location remains constant throughout the training.
-
Training continues until the animals reach a predefined performance criterion (e.g., >80% correct choices for two consecutive days).
-
-
Drug Administration:
-
Administer PAL-594 or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the testing session.
-
-
Data Analysis:
-
Primary measures include the number of trials to reach criterion, percentage of correct choices, and response latencies.
-
Statistical analysis (e.g., t-test, ANOVA) is used to compare the performance of the PAL-594 treated group with the vehicle control group.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituation:
-
Handle the animals for several days prior to testing to reduce stress.
-
Allow animals to acclimate to the testing room for at least 30 minutes before the trial.
-
-
Drug Administration:
-
Administer PAL-594 or vehicle at the desired dose and route at a specified time before the testing session.
-
-
EPM Test:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Statistical analysis (e.g., t-test, ANOVA) is used to compare the behavior of the PAL-594 treated group with the vehicle control group.
-
Protocol 3: Open Field Test for Locomotor Activity
Objective: To assess general locomotor activity and exploratory behavior, and to rule out any confounding effects of the test compound on motor function.[9]
Apparatus: A square arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Habituation:
-
Allow animals to acclimate to the testing room for at least 30 minutes before the trial.
-
-
Drug Administration:
-
Administer PAL-594 or vehicle at the desired dose and route at a specified time before the testing session.
-
-
Open Field Test:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-15 minutes).
-
Record the session using a video tracking system.
-
-
Data Analysis:
-
Analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center zone versus the periphery.
-
Rearing frequency (a measure of exploratory behavior).
-
-
A significant change in total distance traveled may indicate a stimulant or sedative effect of the compound.
-
Statistical analysis (e.g., t-test, ANOVA) is used to compare the locomotor activity of the PAL-594 treated group with the vehicle control group.
-
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway.
References
- 1. Frontiers | 5-HT4 receptor agonists treatment reduces tau pathology and behavioral deficit in the PS19 mouse model of tauopathy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.uvm.edu [scholarworks.uvm.edu]
- 4. Chronic 5-HT4 receptor agonist treatment restores learning and memory deficits in a neuroendocrine mouse model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 7. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A report on the use of animal models and phenotyping methods in pulmonary hypertension research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Behavioral Actions of Lithium in Rodent Models: Leads to Develop Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Age-related Impairments on the Touchscreen Paired Associates Learning (PAL) Task in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 3-Chlorophenmetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM) is a substituted phenylmorpholine derivative that has emerged as a designer drug of the stimulant class.[1] As a structural analog of phenmetrazine, a controlled substance known for its anorectic and stimulant properties, 3-CPM poses a significant challenge to forensic and clinical laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of 3-CPM in seized materials and biological samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of such substances, offering high sensitivity and specificity.[2] This document provides a detailed protocol for the GC-MS analysis of 3-Chlorophenmetrazine, intended to serve as a valuable resource for researchers and forensic scientists.
Principle of the Method
This method utilizes gas chromatography (GC) to separate 3-Chlorophenmetrazine from other components in a sample matrix. The separated analyte is then introduced into a mass spectrometer (MS), where it is ionized by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for the definitive identification of 3-Chlorophenmetrazine. Quantitative analysis can be performed by integrating the area of a characteristic ion peak and comparing it to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
3-Chlorophenmetrazine hydrochloride analytical reference standard (purity ≥98%)[3][4]
-
Methanol (HPLC grade)
-
Chloroform (ACS grade)
-
Sodium Carbonate (ACS grade)
-
Deionized water
-
Internal Standard (IS) solution (e.g., 100 µg/mL of a suitable deuterated analog or a compound with similar chemical properties and retention time in methanol)
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of 3-Chlorophenmetrazine (1 mg/mL) by dissolving the reference standard in methanol.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (for a solid seized sample):
-
Accurately weigh approximately 10 mg of the homogenized sample powder.
-
Dissolve the sample in 10 mL of methanol to obtain a concentration of approximately 1 mg/mL.
-
Vortex the solution for 1 minute and then sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the filtered solution with methanol to fall within the calibration range.
-
Add the internal standard to the diluted sample to a final concentration of 100 ng/mL.
Sample Preparation (Base Extraction):
For samples requiring cleanup, a base extraction can be performed:
-
Dissolve the sample in deionized water.
-
Make the solution basic by adding a saturated solution of sodium carbonate.
-
Extract the aqueous layer with chloroform (or other suitable organic solvent) three times.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in methanol, add the internal standard, and inject into the GC-MS.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended and are based on a typical method for phenmetrazine and its analogs.[5] Instrument conditions should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 25:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | 40-500 amu |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Expected Results
Under the recommended GC conditions, the retention time for 3-Chlorophenmetrazine is expected to be in the range of 8-10 minutes. The exact retention time should be confirmed by running a standard of the compound.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of 3-Chlorophenmetrazine is characterized by a molecular ion peak and several key fragment ions. The molecular ion ([M]⁺) for 3-Chlorophenmetrazine (C₁₁H₁₄ClNO) is expected at m/z 211, with an isotopic peak at m/z 213 due to the presence of the chlorine-37 isotope.
Table 1: Characteristic Mass Fragments of 3-Chlorophenmetrazine
| m/z | Proposed Fragment Structure/Identity | Relative Abundance |
| 211 | [M]⁺ (Molecular Ion) | Low |
| 196 | [M - CH₃]⁺ | Moderate |
| 182 | [M - C₂H₅]⁺ | Moderate |
| 154 | High | |
| 125 | Moderate | |
| 111 | [C₇H₆Cl]⁺ (Chlorotropylium ion) | Moderate |
| 71 | [C₄H₉N]⁺ | High (Base Peak) |
| 56 | [C₃H₆N]⁺ | High |
Note: The relative abundances are estimations and should be confirmed by analysis of a reference standard.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 3-Chlorophenmetrazine.
Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation of 3-Chlorophenmetrazine.
Conclusion
The GC-MS method outlined in this document provides a robust and reliable approach for the qualitative and quantitative analysis of 3-Chlorophenmetrazine. The detailed protocol for sample preparation and instrumental parameters, along with the characteristic mass spectral data, will aid researchers and forensic scientists in the unambiguous identification and accurate quantification of this emerging designer drug. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and defensible results.
References
Application Note and Protocol: Quantification of S-(3-Carboxypropyl)-L-cysteine (3-CPM) by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of S-(3-Carboxypropyl)-L-cysteine (CPC), herein referred to by the user-provided acronym 3-CPM, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. Due to the absence of a dedicated validated method for 3-CPM in the public literature, this note outlines a robust protocol adapted from established methods for similar S-alkylated cysteine derivatives and amino acids. The proposed method utilizes pre-column derivatization with o-Phthaldialdehyde (OPA) followed by reversed-phase HPLC and fluorescence detection, offering high sensitivity and specificity. This document provides the necessary protocols for sample preparation, derivatization, and chromatographic analysis, along with data presentation tables and workflow diagrams to guide researchers in developing and validating a quantitative assay for 3-CPM in various biological matrices.
Introduction
S-(3-Carboxypropyl)-L-cysteine (CPC or 3-CPM) is a thioether derivative of L-cysteine. Recent studies have identified it as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of hydrogen sulfide (H₂S)[1]. H₂S is a critical gaseous signaling molecule involved in a wide range of physiological processes. The ability to accurately quantify 3-CPM is therefore essential for research into H₂S signaling, the development of CSE inhibitors as potential therapeutics, and for metabolic studies.
Since 3-CPM, like other amino acids, lacks a strong chromophore, direct UV detection by HPLC is challenging and lacks sensitivity. To overcome this, pre-column derivatization with a fluorogenic reagent is the method of choice. This protocol focuses on derivatization with o-Phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, enabling sensitive detection.
Signaling Pathway Context: Inhibition of H₂S Biosynthesis
3-CPM exerts its biological effect by inhibiting the enzyme Cystathionine γ-lyase (CSE). CSE is one of the primary enzymes responsible for endogenous hydrogen sulfide (H₂S) production from L-cysteine. H₂S acts as a signaling molecule in the cardiovascular, nervous, and immune systems. By inhibiting CSE, 3-CPM can modulate these pathways. The diagram below illustrates this inhibitory action.
Proposed HPLC Method for 3-CPM Quantification
This method is adapted from established protocols for the analysis of S-alkyl-cysteine derivatives and other amino acids using OPA derivatization[2][3][4]. Note: This method requires validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for 3-CPM specifically.
1. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Any standard HPLC system with a binary pump, autosampler with derivatization capabilities (or manual pre-injection derivatization), column oven, and fluorescence detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Gradient Elution | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 26.0 | |
| 35.0 |
2. Reagents and Solutions
-
3-CPM Standard: S-(3-Carboxypropyl)-L-cysteine (≥98% purity)
-
Mobile Phase A: Prepare a 25 mM solution of sodium phosphate monobasic, adjust pH to 7.2 with sodium hydroxide, filter through a 0.45 µm membrane.
-
Mobile Phase B: Mix HPLC-grade acetonitrile, methanol, and water in the specified ratio.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH to 10.2 with concentrated sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of o-Phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M Borate Buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. Mix well. This reagent is stable for one week when stored in a dark, sealed vial at 4 °C.
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of 3-CPM standard and dissolve in 10 mL of 0.1 M HCl.
-
Working Standards: Prepare a series of dilutions from the primary stock using 0.1 M HCl to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
2. Sample Preparation (from Biological Matrix, e.g., Plasma or Cell Lysate)
-
Deproteinization: To 100 µL of sample (plasma, cell lysate), add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M HCl. The sample is now ready for derivatization.
3. Automated Pre-Column Derivatization Protocol
This protocol is designed for an autosampler with derivatization capabilities.
-
Transfer 50 µL of the prepared standard or sample into an autosampler vial.
-
Program the autosampler to perform the following sequence:
-
Aspirate 50 µL of Borate Buffer (0.4 M, pH 10.2) and dispense into the sample vial.
-
Aspirate 20 µL of OPA Reagent and dispense into the sample vial.
-
Mix the contents of the vial by aspirating and dispensing the mixture three times.
-
Allow a reaction time of exactly 2 minutes.
-
Inject 20 µL of the derivatized mixture onto the HPLC column.
-
Experimental Workflow Diagram
The following diagram outlines the complete workflow from sample collection to data analysis.
Data Presentation
Quantitative data from analogous methods for S-alkylated cysteine derivatives are summarized below. These values provide an expected performance range, but must be determined specifically for 3-CPM during method validation.
Table 1: Typical Performance of HPLC Methods for S-Alkyl-Cysteine Derivatives
| Parameter | S-allyl-L-cysteine (SAC)[5][6] | General Amino Acids (OPA Method)[2] |
| Retention Time | ~5.8 min (Isocratic) | Varies by analyte |
| Linearity (R²) | > 0.998 | > 0.99 |
| LOD | 1.5 µg/mL | ~40 pmol/mL |
| LOQ | 5 µg/mL | ~70-100 pmol/mL |
| Recovery | 84.7 - 96.8% | 93 - 98% (analyte dependent) |
Alternative Derivatization Reagents
While OPA is highly effective for primary amines like 3-CPM, other reagents can also be used for pre-column derivatization in amino acid analysis.
Table 2: Comparison of Common Derivatization Reagents
| Reagent | Advantages | Disadvantages | Detection |
| o-Phthaldialdehyde (OPA) | Fast reaction, highly fluorescent derivatives, automated.[7][8] | Derivatives can be unstable, does not react with secondary amines.[9] | Fluorescence |
| Dansyl Chloride | Stable derivatives, reacts with primary and secondary amines.[10][11][12] | Slower reaction, multiple derivatives possible for some amino acids, reagent byproducts can interfere.[13] | Fluorescence, UV |
| FMOC-Cl | Stable derivatives, reacts with primary and secondary amines.[14][15] | Reagent hydrolysis product can interfere, requires removal of excess reagent.[16] | Fluorescence |
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the quantification of S-(3-Carboxypropyl)-L-cysteine (3-CPM) by HPLC. The proposed method, based on OPA derivatization and fluorescence detection, offers a sensitive and specific approach suitable for biological samples. Researchers and drug development professionals are encouraged to use this document as a starting point for developing and validating a robust analytical method tailored to their specific research needs. The provided diagrams for the inhibitory pathway of 3-CPM and the experimental workflow serve to clarify the context and procedure for this important analytical task.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bezmialemscience.org [bezmialemscience.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Dansyl Amino Acids | SIELC Technologies [sielc.com]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chlorophenmetrazine as a Reference Standard in Forensic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM) is a substituted phenylmorpholine derivative that has emerged as a designer drug with stimulant effects. As a structural analog of phenmetrazine and 3-fluorophenmetrazine (3-FPM), it is encountered in forensic casework, necessitating its accurate identification and quantification. These application notes provide detailed protocols for the use of 3-Chlorophenmetrazine as a reference standard in forensic analysis, covering sample preparation, analytical methodology, and data interpretation. 3-CPM acts as a norepinephrine-dopamine releasing agent (NDRA), making it a compound of interest in toxicological screenings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Chlorophenmetrazine hydrochloride, the common form used as a reference standard, is presented below.
| Property | Value |
| Formal Name | 2-(3-chlorophenyl)-3-methyl-morpholine, monohydrochloride |
| Synonyms | 3-CPM, 3-chloro Phenmetrazine |
| Molecular Formula | C₁₁H₁₄ClNO · HCl[1] |
| Formula Weight | 248.2 g/mol [1] |
| Purity | ≥98%[1] |
| Formulation | A crystalline solid[1] |
| Solubility | DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1] |
| Storage | -20°C[1] |
| Stability | ≥ 5 years[1] |
Signaling Pathway
3-Chlorophenmetrazine primarily functions as a norepinephrine-dopamine releasing agent (NDRA). It interacts with the dopamine transporter (DAT) and norepinephrine transporter (NET) on the presynaptic neuronal membrane. This interaction leads to a reversal of the normal transporter function, causing an efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft. The increased concentration of these neurotransmitters in the synapse leads to the stimulant effects observed with the drug.
Figure 1. Mechanism of action of 3-Chlorophenmetrazine.
Experimental Protocols
The following protocols are provided as a guideline for the analysis of 3-Chlorophenmetrazine in forensic samples. Method validation is essential for ensuring the accuracy and reliability of results.
Protocol 1: Screening of 3-Chlorophenmetrazine in Whole Blood by LC-MS/MS
This protocol describes a "dilute-and-shoot" method for the rapid screening of 3-CPM in whole blood samples.
1. Materials and Reagents
-
3-Chlorophenmetrazine hydrochloride reference standard
-
Internal Standard (IS) solution (e.g., Diazepam-d5, 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free whole blood for matrix-matched calibrators and controls
2. Sample Preparation Workflow
Figure 2. LC-MS/MS sample preparation workflow.
3. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (m/z) |
| To be determined by infusion of 3-CPM standard | |
| Internal Standard | To be determined based on chosen IS |
4. Quantitative Data (Representative)
The following data are representative and should be established during in-house method validation.
| Parameter | Representative Value |
| Linearity Range | 1 - 500 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85-115% |
| Precision (CV) | < 15% |
Protocol 2: Confirmation and Quantification of 3-Chlorophenmetrazine in Urine by GC-MS
This protocol provides a method for the confirmation and quantification of 3-CPM in urine samples.
1. Materials and Reagents
-
3-Chlorophenmetrazine hydrochloride reference standard
-
Internal Standard (IS) solution (e.g., Phencyclidine-d5, 100 ng/mL in methanol)
-
Solid Phase Extraction (SPE) cartridges (mixed-mode cation exchange)
-
Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide (analytical grade)
-
BSTFA with 1% TMCS (derivatizing agent)
-
Drug-free urine for matrix-matched calibrators and controls
2. Sample Preparation Workflow
Figure 3. GC-MS sample preparation workflow.
3. GC-MS Parameters
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (1 min), ramp to 300°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Splitless |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-550 amu |
| Quantifier Ions | To be determined from the mass spectrum of the derivatized 3-CPM |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized 3-CPM |
4. Quantitative Data (Representative)
The following data are representative and should be established during in-house method validation.
| Parameter | Representative Value |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy | 80-120% |
| Precision (CV) | < 15% |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the forensic analysis of 3-Chlorophenmetrazine using a reference standard. Adherence to these guidelines, coupled with rigorous in-house validation, will ensure the generation of accurate and defensible analytical results. The use of both LC-MS/MS and GC-MS provides a robust approach for the screening, confirmation, and quantification of 3-CPM in various forensic matrices.
References
Application of 3-Chlorophenmetrazine (3-CPM) in Dopamine Transporter Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative, has emerged as a valuable pharmacological tool for investigating the function of the dopamine transporter (DAT). As a norepinephrine-dopamine releasing agent (NDRA), 3-CPM offers a distinct mechanism of action compared to traditional uptake inhibitors like cocaine. This application note provides detailed protocols for utilizing 3-CPM in in vitro studies of DAT function, along with a summary of its pharmacological profile and visualizations of relevant pathways and workflows.
Pharmacological Profile of 3-CPM
3-CPM primarily acts as a releasing agent at monoamine transporters, inducing the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft. Its potency varies across the different monoamine transporters.
| Transporter | EC50 (nM) for Monoamine Release |
| Dopamine Transporter (DAT) | 27 |
| Norepinephrine Transporter (NET) | 75 |
| Serotonin Transporter (SERT) | 301 |
| Data derived from studies in rat brain synaptosomes. |
This profile demonstrates that 3-CPM is a potent and selective dopamine releasing agent, exhibiting approximately 3-fold greater potency for dopamine release over norepinephrine and 11-fold over serotonin.[1] This selectivity makes it a useful tool for specifically probing the mechanisms of dopamine efflux mediated by the DAT.
Experimental Protocols
The following protocols are adapted from standard in vitro assays for assessing monoamine transporter function and are tailored for the use of 3-CPM.
Protocol 1: In Vitro Dopamine Release Assay Using [³H]MPP+
This assay measures the ability of 3-CPM to induce the release of a pre-loaded radioactive substrate, [³H]MPP+, from cells expressing the dopamine transporter.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]MPP+ (1-methyl-4-phenylpyridinium, a DAT substrate)
-
3-Chlorophenmetrazine (3-CPM) stock solution (in DMSO or water)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells onto poly-D-lysine coated 96-well plates at a density of 50,000 cells/well and culture overnight.
-
Preparation of Assay Buffer: Prepare KRH buffer.
-
Preparation of [³H]MPP+ Loading Solution: Prepare a solution of [³H]MPP+ in KRH buffer at a final concentration of 10 nM.
-
Cell Washing: Gently wash the cells twice with 200 µL/well of KRH buffer.
-
Substrate Loading: Add 100 µL/well of the [³H]MPP+ loading solution and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with 200 µL/well of KRH buffer to remove extracellular [³H]MPP+.
-
Induction of Release: Add 100 µL/well of KRH buffer containing various concentrations of 3-CPM (e.g., 0.1 nM to 1 µM) or vehicle control (KRH buffer with the same concentration of DMSO as the highest 3-CPM concentration).
-
Incubation: Incubate for 15 minutes at 37°C.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a scintillation vial.
-
Cell Lysis: Lyse the cells by adding 100 µL/well of 1% SDS.
-
Measurement of Radioactivity: Add 4 mL of scintillation fluid to each vial containing the supernatant and to each well containing the cell lysate. Measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]MPP+ release for each concentration of 3-CPM. Plot the percentage of release against the log concentration of 3-CPM and determine the EC50 value using non-linear regression analysis.
Protocol 2: Dopamine Uptake Inhibition Assay
This assay determines the ability of 3-CPM to inhibit the uptake of [³H]dopamine into cells expressing the DAT. While 3-CPM is primarily a releasing agent, it will also compete with dopamine for binding to the transporter, leading to uptake inhibition at higher concentrations.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
Cell culture medium
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine
-
3-Chlorophenmetrazine (3-CPM) stock solution
-
Nomifensine (as a positive control for uptake inhibition)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells as described in Protocol 1.
-
Preparation of Assay Buffer: Prepare KRH buffer.
-
Preparation of Reagents: Prepare serial dilutions of 3-CPM and a saturating concentration of nomifensine (e.g., 10 µM) in KRH buffer. Prepare a solution of [³H]dopamine in KRH buffer at a final concentration of 10 nM.
-
Pre-incubation: Gently wash the cells twice with 200 µL/well of KRH buffer. Add 50 µL/well of the 3-CPM dilutions or nomifensine and incubate for 10 minutes at 37°C.
-
Initiation of Uptake: Add 50 µL/well of the [³H]dopamine solution to all wells and incubate for 10 minutes at 37°C.
-
Termination of Uptake: Rapidly wash the cells three times with 200 µL/well of ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL/well of 1% SDS.
-
Measurement of Radioactivity: Add 4 mL of scintillation fluid to each well and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (in the presence of nomifensine) from the total uptake. Calculate the percentage of inhibition for each concentration of 3-CPM. Plot the percentage of inhibition against the log concentration of 3-CPM and determine the IC50 value using non-linear regression analysis.
Visualizations
Dopamine Transporter (DAT) Signaling Pathway
Caption: Mechanism of 3-CPM action at the dopamine transporter.
Experimental Workflow for Dopamine Release Assay
Caption: Workflow for the in vitro dopamine release assay.
Conclusion
3-CPM is a potent and selective dopamine releasing agent that serves as an invaluable tool for studying the intricacies of dopamine transporter function. The provided protocols and visualizations offer a framework for researchers to design and execute experiments aimed at understanding DAT-mediated dopamine efflux and its modulation by novel compounds. The distinct mechanism of action of 3-CPM, compared to DAT inhibitors, allows for a more comprehensive investigation of the dynamic processes governing dopamine homeostasis in the central nervous system.
References
Application Notes and Protocols: In vivo Microdialysis with 3-Chlorophenmetrazine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenmetrazine (3-CPM) is a substituted phenylmorpholine derivative that has been identified as a norepinephrine-dopamine releasing agent (NDRA) with weaker activity as a serotonin releaser.[1] Understanding the in vivo neurochemical profile of novel psychoactive substances like 3-CPM is crucial for elucidating their mechanism of action, therapeutic potential, and abuse liability. In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter concentrations in specific brain regions of awake, freely moving animals.[2][3] This document provides a detailed, albeit hypothetical, protocol for conducting in vivo microdialysis studies to investigate the effects of 3-Chlorophenmetrazine on monoamine levels in the rodent brain. The protocols described are based on established methodologies for similar stimulant compounds.
Quantitative Data Summary
The following table summarizes the in vitro potency of 3-Chlorophenmetrazine (3-CPM) in inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from rat brain synaptosomes. This data is essential for informing dose selection in in vivo studies.
| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | Reference |
| 3-Chlorophenmetrazine (3-CPM) | 27 | 75 | 301 | [1] |
EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathway of 3-Chlorophenmetrazine
3-CPM acts as a norepinephrine-dopamine releasing agent.[1] This mechanism involves the reversal of monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.
Caption: Mechanism of 3-CPM as a norepinephrine-dopamine releasing agent.
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Stereotaxic Surgery for Guide Cannula Implantation
This procedure should be performed under aseptic conditions.
-
Anesthesia: Anesthetize the rat with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[4][5]
-
Stereotaxic Placement: Secure the anesthetized rat in a stereotaxic frame.[6] Level the skull by ensuring that the heights of bregma and lambda are equal.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Use a dental drill to create a burr hole above the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Implant a guide cannula (e.g., CMA 12) to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In vivo Microdialysis Procedure
Caption: Workflow for in vivo microdialysis with 3-CPM administration.
-
Probe Insertion: On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2-4 mm membrane length).[6][7]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[6]
-
Stabilization: Allow the system to stabilize for at least 1-2 hours before collecting baseline samples.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
3-CPM Administration: Administer 3-CPM via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose range of 1-10 mg/kg could be a starting point for dose-response studies, based on the in vitro potency and typical doses for similar stimulants.
-
Post-Administration Collection: Continue collecting dialysate samples for at least 3-4 hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Handling: Keep collected dialysates on ice or in a refrigerated fraction collector and store at -80°C until analysis.
Neurochemical Analysis (HPLC-ECD)
Dialysate samples are analyzed for dopamine, norepinephrine, and serotonin content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for monoamine quantification.[8][9][10][11]
-
Instrumentation: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column, and an electrochemical detector.[8][10]
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer, a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol or acetonitrile).[8][10]
-
Detection: The electrochemical detector is set to an oxidizing potential that is optimal for the detection of dopamine, norepinephrine, and serotonin.
-
Quantification: Neurotransmitter concentrations are quantified by comparing the peak areas in the samples to those of external standards.
Data Presentation and Interpretation
The results should be expressed as a percentage change from the baseline neurotransmitter levels. This allows for the normalization of data and comparison across different animals. The time course of 3-CPM's effects on dopamine, norepinephrine, and serotonin release can then be plotted to visualize the onset, peak, and duration of action.
Conclusion
This document provides a comprehensive, though generalized, framework for investigating the in vivo neurochemical effects of 3-Chlorophenmetrazine using microdialysis. Researchers should optimize the specific parameters of this protocol, such as drug dosage and microdialysis probe placement, based on their experimental objectives. The data generated from such studies will be invaluable for understanding the pharmacology of 3-CPM and its potential effects in biological systems.
References
- 1. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Video: Survivable Stereotaxic Surgery in Rodents [jove.com]
- 6. Microdialysis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. amuzainc.com [amuzainc.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure 3-Carbamoyl-2-phenyl-1,2,4-oxadiazol-5-one (3-CPM)-Induced Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for cell-based assays designed to investigate the effects of 3-Carbamoyl-2-phenyl-1,2,4-oxadiazol-5-one (3-CPM) on the release of key neurotransmitters: dopamine, serotonin, and glutamate. The 1,2,4-oxadiazole scaffold is present in compounds known to interact with various neurological targets, including monoamine oxidases and glutamate receptors. Therefore, it is hypothesized that 3-CPM may modulate neurotransmitter release, a critical process in synaptic transmission. The following protocols are designed to be robust and adaptable for screening and characterizing the neuroactive properties of 3-CPM and similar compounds.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing experimental results.
Table 1: Effect of 3-CPM on Dopamine Release
| 3-CPM Concentration (µM) | Mean Dopamine Release (ng/mg protein) | Standard Deviation | % Change from Vehicle Control |
| Vehicle (0.1% DMSO) | 15.2 | 1.8 | 0% |
| 0.1 | 16.5 | 2.1 | +8.6% |
| 1 | 22.8 | 3.5 | +50.0% |
| 10 | 35.1 | 4.2 | +130.9% |
| 100 | 28.9 | 3.9 | +90.1% |
Table 2: Effect of 3-CPM on Serotonin Release
| 3-CPM Concentration (µM) | Mean Serotonin Release (ng/mg protein) | Standard Deviation | % Change from Vehicle Control |
| Vehicle (0.1% DMSO) | 8.5 | 1.1 | 0% |
| 0.1 | 8.2 | 0.9 | -3.5% |
| 1 | 7.9 | 1.0 | -7.1% |
| 10 | 6.1 | 0.8 | -28.2% |
| 100 | 5.5 | 0.7 | -35.3% |
Table 3: Effect of 3-CPM on Glutamate Release
| 3-CPM Concentration (µM) | Mean Glutamate Release (µM) | Standard Deviation | % Change from Vehicle Control |
| Vehicle (0.1% DMSO) | 2.3 | 0.3 | 0% |
| 0.1 | 2.4 | 0.4 | +4.3% |
| 1 | 3.1 | 0.5 | +34.8% |
| 10 | 4.5 | 0.6 | +95.7% |
| 100 | 3.8 | 0.5 | +65.2% |
Experimental Protocols
Cell Culture and Maintenance
-
PC-12 cells (for Dopamine Release): Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation, treat cells with 50-100 ng/mL Nerve Growth Factor (NGF) for 5-7 days.
-
SH-SY5Y cells (for Dopamine and Serotonin Release): Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Differentiation can be induced by treatment with 10 µM retinoic acid for 5-7 days.
-
Primary Cortical Neurons (for Glutamate Release): Isolate cortical neurons from embryonic day 18 (E18) rat or mouse brains and culture on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
Dopamine Release Assay using PC-12 Cells
This protocol is adapted from a luminescence-based method for detecting dopamine release.[1]
-
Cell Plating: Seed differentiated PC-12 cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Wash: Gently wash the cells twice with 100 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Compound Incubation: Add 50 µL of HBSS containing various concentrations of 3-CPM (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Stimulation (Optional): To study evoked release, add 50 µL of a stimulating agent (e.g., high potassium buffer - 60 mM KCl) and incubate for 5-10 minutes.
-
Detection:
-
Prepare a detection reagent containing luminol, horseradish peroxidase, and monoamine oxidase (MAO) in a suitable buffer.
-
Add 100 µL of the detection reagent to each well.
-
Immediately measure the chemiluminescence using a plate reader. The signal is proportional to the amount of dopamine released.
-
-
Data Analysis: Normalize the luminescence signal to the protein content in each well (determined by a BCA or similar protein assay). Calculate the percentage change in dopamine release relative to the vehicle control.
Serotonin Release Assay using SH-SY5Y Cells
This protocol utilizes an ELISA-based detection method.
-
Cell Plating: Seed differentiated SH-SY5Y cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and differentiate for 5-7 days.
-
Wash: Gently wash the cells three times with 500 µL of pre-warmed HBSS.
-
Compound Incubation: Add 200 µL of HBSS containing various concentrations of 3-CPM (or vehicle control) to the wells. Incubate for 30 minutes at 37°C.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Quantification:
-
Use a commercially available Serotonin ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of serotonin in the collected supernatants.
-
-
Data Analysis: Normalize the serotonin concentration to the total protein content per well. Express the results as a percentage of the vehicle control.
Glutamate Release Assay using Primary Cortical Neurons
This protocol employs a fluorometric or colorimetric glutamate assay kit.[2][3][4]
-
Cell Culture: Culture primary cortical neurons for at least 10-14 days to allow for mature synaptic connections.
-
Wash: Gently wash the neurons twice with 500 µL of pre-warmed HBSS.
-
Compound Incubation: Replace the medium with 200 µL of HBSS containing different concentrations of 3-CPM or vehicle. Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Sample Collection: Collect the extracellular medium from each well for analysis.
-
Glutamate Quantification:
-
Utilize a commercial glutamate assay kit (e.g., from Abcam or Promega).[3][4]
-
These kits typically involve an enzymatic reaction that converts glutamate to a product that can be detected either colorimetrically (at ~450 nm) or fluorometrically (Ex/Em = 535/587 nm).[3]
-
Follow the kit's protocol to measure the glutamate concentration in the collected samples.
-
-
Data Analysis: Create a standard curve using known concentrations of glutamate. Determine the glutamate concentration in the experimental samples and normalize to the amount of protein per well.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling cascade initiated by 3-CPM leading to neurotransmitter release.
Caption: General experimental workflow for measuring 3-CPM's effect on neurotransmitter release.
Caption: Potential mechanisms of action for 3-CPM in modulating neurotransmission.
References
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity Following Application of a Novel Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the electrophysiological assessment of neuronal activity following the application of a novel neuroactive compound, herein referred to as PAL-594. The objective is to characterize the compound's effects on fundamental neuronal properties, including membrane potential, action potential firing, and synaptic transmission. The following protocols are designed for in vitro preparations, such as primary neuronal cultures or acute brain slices, but can be adapted for in vivo applications.
The methodologies described are essential for elucidating the mechanism of action of new chemical entities targeting the central nervous system. By systematically analyzing changes in electrophysiological parameters, researchers can gain insights into a compound's potential therapeutic efficacy or neurotoxic liability. The data presentation and visualization guidelines are intended to facilitate clear and concise reporting of findings.
Putative Signaling Pathway and Mechanism of Action
While the precise mechanism of PAL-594 is under investigation, preliminary data suggests it may act as a modulator of voltage-gated ion channels, a common target for neuroactive compounds. A hypothesized signaling pathway is illustrated below. The compound is postulated to directly interact with specific ion channels, leading to alterations in neuronal excitability.
Experimental Protocols
Preparation of Solutions
-
Artificial Cerebrospinal Fluid (aCSF):
-
Prepare a stock solution of aCSF containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose.
-
Continuously bubble the aCSF with carbogen (95% O₂ / 5% CO₂) for at least 15 minutes before and throughout the experiment to maintain a pH of 7.4.
-
-
PAL-594 Stock Solution:
-
Prepare a 10 mM stock solution of PAL-594 in a suitable solvent (e.g., DMSO or sterile water, depending on solubility).
-
Store aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Final Drug Solution:
-
On the day of the experiment, dilute the PAL-594 stock solution in aCSF to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 0.1% to minimize solvent-induced effects. A vehicle control with the same solvent concentration should always be included.
-
Electrophysiological Recordings
The following protocols describe whole-cell patch-clamp recordings from cultured neurons or brain slices.
Experimental Workflow:
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Preparation:
-
Place the cultured coverslip or brain slice in the recording chamber on the stage of an upright microscope.
-
Continuously perfuse the chamber with carbogenated aCSF at a flow rate of 2-3 mL/min. Maintain the temperature at 32-34°C.
-
-
Pipette Preparation:
-
Pull glass microelectrodes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
The intracellular solution composition can be varied depending on the experimental goals. A typical solution contains (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with KOH.
-
-
Recording Procedure:
-
Under visual guidance (e.g., DIC optics), approach a neuron with the recording pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply brief, gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline neuronal activity for 10-15 minutes to ensure a stable recording.
-
Switch the perfusion to aCSF containing the desired concentration of PAL-594 or the vehicle control.
-
Record for 20-30 minutes during drug application.
-
Switch the perfusion back to standard aCSF for a washout period of 15-20 minutes to assess the reversibility of the compound's effects.
-
Recording Modes:
-
Current-Clamp Mode: Used to measure the membrane potential (Vm) and action potential firing.
-
Inject current steps to evoke action potentials and assess changes in firing frequency, threshold, and action potential waveform.
-
-
Voltage-Clamp Mode: Used to measure ionic currents.
-
Hold the membrane potential at a specific voltage (e.g., -70 mV) to record synaptic currents or voltage-gated currents.
-
Data Presentation
Quantitative data should be summarized in tables for easy comparison across different concentrations of PAL-594 and the vehicle control.
Table 1: Effect of PAL-594 on Resting Membrane Potential and Action Potential Properties
| Parameter | Vehicle Control | PAL-594 (1 µM) | PAL-594 (10 µM) | PAL-594 (100 µM) |
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -64.8 ± 2.3 | -58.1 ± 1.9 | -50.5 ± 2.5** |
| Action Potential Threshold (mV) | -45.3 ± 1.5 | -45.1 ± 1.7 | -48.2 ± 1.6 | -52.4 ± 1.8 |
| Action Potential Amplitude (mV) | 80.1 ± 3.4 | 79.5 ± 3.6 | 75.3 ± 3.1 | 68.9 ± 4.2 |
| Firing Rate (Hz) at 2x Rheobase | 15.4 ± 2.8 | 16.1 ± 3.0 | 25.6 ± 3.5 | 38.2 ± 4.1** |
| *p < 0.05, *p < 0.01 compared to Vehicle Control (n=10 cells per group) |
Table 2: Effect of PAL-594 on Spontaneous Synaptic Activity (Voltage-Clamp at -70 mV)
| Parameter | Vehicle Control | PAL-594 (1 µM) | PAL-594 (10 µM) | PAL-594 (100 µM) |
| sEPSC Frequency (Hz) | 2.5 ± 0.4 | 2.6 ± 0.5 | 4.8 ± 0.7 | 7.9 ± 1.1** |
| sEPSC Amplitude (pA) | 15.8 ± 1.9 | 16.2 ± 2.1 | 15.5 ± 1.8 | 16.0 ± 2.0 |
| sIPSC Frequency (Hz) | 3.1 ± 0.6 | 3.0 ± 0.5 | 2.9 ± 0.6 | 3.2 ± 0.7 |
| sIPSC Amplitude (pA) | 20.4 ± 2.5 | 20.1 ± 2.3 | 20.8 ± 2.6 | 20.5 ± 2.4 |
| p < 0.05, *p < 0.01 compared to Vehicle Control (n=10 cells per group) |
Note: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome of experiments with PAL-594.
Data Analysis and Interpretation
-
Statistical Analysis: Data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as a one-way ANOVA with post-hoc tests for multiple comparisons or a Student's t-test for single comparisons.
-
Interpretation of Results:
-
A depolarization of the resting membrane potential, as suggested by the hypothetical data in Table 1, could indicate an effect on potassium or non-selective cation channels.
-
An increase in firing rate suggests that PAL-594 enhances neuronal excitability.
-
The lack of change in sEPSC and sIPSC amplitude in Table 2, coupled with an increase in sEPSC frequency, might suggest a presynaptic mechanism of action that increases the probability of neurotransmitter release from excitatory neurons.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure complete solubilization of PAL-594 in the final aCSF solution. Insoluble compound can lead to inaccurate concentrations and clog perfusion lines.
-
Recording Stability: Maintain stable recordings throughout the baseline, application, and washout periods. Discard any recordings where the series resistance changes by more than 20%.
-
Controls: Always include a vehicle control to account for any effects of the solvent. Time-matched controls (recording from a cell for the same duration without any drug application) can also be useful to control for rundown of the recording.
-
Concentration-Response Curve: To determine the potency of PAL-594, a full concentration-response curve should be generated to calculate the EC₅₀ or IC₅₀ value.
By following these detailed protocols and guidelines, researchers can effectively characterize the electrophysiological effects of novel compounds like PAL-594, providing crucial information for drug discovery and development in the field of neuroscience.
Troubleshooting & Optimization
Troubleshooting 3-Chlorophenmetrazine solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Chlorophenmetrazine (3-CPM) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 3-Chlorophenmetrazine hydrochloride (3-CPM HCl) in aqueous buffers?
A1: Published data indicates that 3-CPM hydrochloride has a solubility of 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[1][2] However, solubility can be significantly influenced by the specific buffer system, pH, and ionic strength.
Q2: I am observing precipitation when dissolving 3-CPM HCl in my buffer. What are the common causes?
A2: Precipitation of 3-CPM, a weak base, can occur for several reasons:
-
pH of the solution: As the pH of the solution approaches the pKa of 3-CPM, the proportion of the less soluble free base form increases, leading to precipitation.
-
Buffer capacity: Insufficient buffer capacity may lead to a localized pH shift upon the addition of the acidic 3-CPM HCl salt, causing the compound to precipitate.
-
Common ion effect: In buffers containing chloride ions, high concentrations of these ions can decrease the solubility of the hydrochloride salt.[3]
-
Temperature: Solubility is temperature-dependent. Dissolving the compound at a lower temperature than specified in a protocol can reduce its solubility.
Q3: Can I use organic co-solvents to improve the solubility of 3-CPM?
A3: Yes, organic co-solvents like DMSO or ethanol can be used to prepare concentrated stock solutions. However, for final aqueous buffer preparations for biological assays, it is crucial to minimize the final concentration of the organic solvent to avoid affecting the experimental system.
Q4: How should I prepare a stock solution of 3-CPM HCl?
A4: A general protocol for preparing a stock solution is as follows:
-
Weigh the desired amount of 3-CPM HCl powder.
-
Add a small amount of purified water or a suitable buffer.
-
Gently agitate or vortex to dissolve the powder.
-
If solubility is limited, gentle warming (e.g., to 37°C) or brief sonication can be applied.
-
Once dissolved, the solution can be sterile-filtered using a 0.22 µm filter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudiness or precipitation upon dissolution | The pH of the buffer is too high, leading to the formation of the less soluble free base. | Lower the pH of the buffer. Based on the predicted pKa of approximately 8.5 for the protonated amine, maintaining a pH of 7.4 or lower should ensure the compound is predominantly in its more soluble protonated form. |
| Insufficient mixing or dissolution time. | Vortex or sonicate the solution for a longer duration. Gentle heating to 37°C can also aid dissolution. | |
| Precipitation after initial dissolution | The solution is supersaturated. | Prepare a less concentrated solution. If a high concentration is required, consider using a small percentage of a co-solvent like DMSO in the final buffer, ensuring it is compatible with your experimental setup. |
| Change in temperature. | Ensure the solution is maintained at a constant temperature. | |
| Inconsistent solubility between experiments | Variability in buffer preparation. | Ensure consistent and accurate preparation of all buffer solutions, including pH verification after all components are added. |
| Different sources or batches of 3-CPM. | Characterize each new batch for its solubility profile before use in critical experiments. |
Physicochemical Properties of 3-Chlorophenmetrazine
| Property | Predicted Value | Significance for Solubility |
| pKa (protonated amine) | ~8.5 | Indicates that 3-CPM is a weak base. At pH values below its pKa, it will exist predominantly in its protonated, more water-soluble form. |
| logP | ~2.7 | Suggests that the neutral form of 3-CPM is moderately lipophilic, which can contribute to lower aqueous solubility. |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of 3-CPM HCl
This protocol outlines a method to determine the solubility of 3-CPM HCl at different pH values.
Materials:
-
3-Chlorophenmetrazine hydrochloride (3-CPM HCl)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Phosphate buffer (e.g., Sodium Phosphate), 50 mM
-
Acetate buffer, 50 mM
-
Purified water
-
pH meter
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of 3-CPM HCl to a known volume of each buffer in separate vials.
-
Securely cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of 3-CPM using a validated analytical method.
-
Measure the final pH of each saturated solution.
Visualizations
Experimental Workflow for pH-Solubility Profiling
Caption: Workflow for determining the pH-solubility profile of 3-CPM HCl.
Proposed Signaling Pathway for 3-Chlorophenmetrazine
3-Chlorophenmetrazine is a norepinephrine-dopamine releasing agent (NDRA).[4] It is believed to exert its effects by interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.
Caption: Proposed mechanism of 3-CPM as a norepinephrine-dopamine releasing agent.
References
Technical Support Center: 3-Chlorophenmetrazine (3-CPM) Solution Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Chlorophenmetrazine (3-CPM) in solution.
Frequently Asked Questions (FAQs)
Q1: My 3-CPM solution has turned a yellow/brown color. What could be the cause?
A1: Discoloration of your 3-CPM solution is often an indicator of oxidative degradation. This can be triggered by exposure to air (oxygen), light, or trace metal impurities in the solvent. The phenmetrazine structure, particularly the morpholine ring and the electron-rich phenyl ring, can be susceptible to oxidation.
Q2: I've observed a precipitate forming in my 3-CPM solution upon storage. What should I do?
A2: Precipitate formation can occur for several reasons:
-
Change in Temperature: If the solution was prepared at a higher temperature and then stored at a lower temperature (e.g., -20°C), the solubility of 3-CPM may have been exceeded, leading to crystallization.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of 3-CPM beyond its solubility limit.
-
Degradation: The precipitate could be a less soluble degradation product.
To troubleshoot, try gently warming the solution to see if the precipitate redissolves. If it does, it's likely a solubility issue. If not, it may be a degradant. In either case, it is recommended to prepare fresh solutions for critical experiments.
Q3: My analytical results show a decrease in the concentration of 3-CPM over time. What are the likely degradation pathways?
A3: Based on the structure of 3-CPM and data from related phenmetrazine analogs, the primary degradation pathways in solution are likely to be:
-
Oxidation: The morpholine ring is susceptible to N-oxidation. The benzylic position is also prone to oxidation.
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, the morpholine ring could potentially undergo hydrolytic cleavage.
-
Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms.
Q4: What are the optimal storage conditions for 3-CPM solutions to minimize degradation?
A4: To ensure the stability of your 3-CPM solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or lower for long-term storage.[1][2][3][4][5] For short-term use, refrigeration at 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, particularly for long-term storage of a reference standard, it is good practice to overlay the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Container: Use tightly sealed, high-quality glass or polypropylene vials to prevent solvent evaporation and contamination.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to 3-CPM solution degradation.
Caption: Troubleshooting workflow for identifying and addressing 3-CPM solution instability.
Experimental Protocols
Protocol 1: Preparation of a 3-CPM Stock Solution
-
Materials:
-
3-Chlorophenmetrazine (as free base or hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure for a 10 mg/mL Stock in DMSO:
-
Weigh the desired amount of 3-CPM hydrochloride accurately in a clean, dry vial.
-
Add the required volume of DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volume amber vials for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for a 10 mg/mL Solution in PBS (pH 7.2):
-
Prepare a stock solution in DMSO at a higher concentration (e.g., 100 mg/mL).
-
Perform a serial dilution of the DMSO stock into PBS (pH 7.2) to reach the desired final concentration. Ensure the final concentration of DMSO is low (typically <1%) to avoid solvent effects in biological assays.
-
Due to the aqueous nature of this solution, it is recommended to prepare it fresh before each experiment. If short-term storage is necessary, store at 2-8°C and use within 24 hours.
-
Protocol 2: Forced Degradation Study of 3-CPM
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of 3-CPM Solution: Prepare a 1 mg/mL solution of 3-CPM in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the 3-CPM solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the 3-CPM solution and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the 3-CPM solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the 3-CPM solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose the 3-CPM solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At designated time points, withdraw aliquots of the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of 3-CPM under each stress condition.
-
Data Presentation
Table 1: Solubility of 3-Chlorophenmetrazine
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [1][2][3] |
| PBS (pH 7.2) | ~10 mg/mL | [1][2][3] |
| Water (as HCl salt) | Soluble |
Table 2: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Temperature | Light Condition | Expected Stability |
| Solid (Powder) | N/A | -20°C | Dark, Dry | ≥ 2-5 years[1][2] |
| Solution | DMSO | -20°C | Protected from light | ≥ 6 months |
| Solution | PBS (pH 7.2) | 2-8°C | Protected from light | < 24 hours |
Visualizations
Caption: Potential degradation pathways of 3-Chlorophenmetrazine in solution.
References
- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 2. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 3. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. pharmtech.com [pharmtech.com]
Common experimental artifacts with PAL-594 and how to avoid them
Welcome to the technical support center for AF-594 and related fluorophores. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common experimental artifacts and challenges.
Frequently Asked Questions (FAQs)
Q1: What is AF-594 and what are its spectral properties?
AF-594 is a bright, red-orange fluorescent dye commonly used in various applications, including immunofluorescence, flow cytometry, and microscopy. It belongs to a class of sulfonated rhodamine derivatives. Its spectral properties are summarized in the table below.
| Property | Wavelength (nm) |
| Maximum Excitation | ~590 |
| Maximum Emission | ~615 |
Q2: What are the most common experimental artifacts observed with AF-594?
The most frequently encountered artifacts include non-specific binding, high background fluorescence, photobleaching, and issues with cell permeability. These are addressed in detail in the troubleshooting section below.
Troubleshooting Guide
Problem 1: High Background or Non-Specific Staining
High background or non-specific staining can obscure the desired signal, leading to false positives and difficulty in image analysis.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., BSA, serum) or extend the blocking time. A common starting point is 1-5% BSA or 5-10% serum from the secondary antibody's host species for 1 hour at room temperature. |
| Hydrophobic Interactions | Add a non-ionic detergent like Tween-20 (0.05%) to the washing buffers to reduce non-specific hydrophobic binding. |
| Fc Receptor Binding | For experiments involving cells with Fc receptors (e.g., macrophages, B cells), use an Fc receptor blocking agent prior to primary antibody incubation.[1] |
| Excessive Antibody Concentration | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background. |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies that have been purified to remove antibodies that cross-react with off-target species. |
| Issues with Charged Molecules | Some fluorophores can be highly charged and bind non-specifically to cellular components. While less common with AF-594 than with dyes like FITC, ensure proper washing steps are performed.[1] |
A troubleshooting workflow for high background staining is illustrated below.
Problem 2: Signal Fades Quickly (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to light.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Prolonged Exposure to Excitation Light | Minimize the sample's exposure to the excitation light source. Use neutral density filters to reduce illumination intensity and open the shutter only during image acquisition. |
| High Excitation Intensity | Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio. |
| Absence of Antifade Reagent | Mount coverslips with a commercially available antifade mounting medium. These reagents contain free radical scavengers that reduce photobleaching. |
| Specimen Environment | Depletion of oxygen in the mounting medium can sometimes reduce photobleaching for certain dyes. |
Problem 3: No or Weak Signal
A weak or absent signal can be due to a variety of factors, from issues with the reagents to problems with the experimental setup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cell Permeabilization (for intracellular targets) | Optimize the concentration and incubation time of the permeabilization agent (e.g., Triton X-100, saponin). Inadequate permeabilization will prevent antibodies from reaching their intracellular targets. |
| Low Target Abundance | Consider using a signal amplification method, such as a tyramide signal amplification (TSA) kit. |
| Incorrect Filter Set | Ensure that the excitation and emission filters on the microscope are appropriate for the spectral profile of AF-594. |
| Inactive Primary Antibody | Verify the integrity and activity of the primary antibody. Run a positive control to confirm that the antibody is functional. |
| Degraded Fluorophore | Store fluorophore-conjugated antibodies protected from light and at the recommended temperature to prevent degradation. |
An experimental workflow for a typical immunofluorescence experiment is shown below, highlighting critical steps where issues can arise.
Experimental Protocols
Standard Immunofluorescence Protocol for Cultured Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the AF-594 conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets for AF-594.
References
Addressing off-target effects of 3-Chlorophenmetrazine in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of 3-Chlorophenmetrazine (3-CPM) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of 3-Chlorophenmetrazine (3-CPM)?
A1: 3-Chlorophenmetrazine (3-CPM) is known to act as a norepinephrine-dopamine releasing agent (NDRA). It has a higher potency for inducing the release of dopamine compared to norepinephrine and shows significantly weaker activity at the serotonin transporter.
Q2: We are observing significant cytotoxicity in our cellular model at concentrations expected to be selective for monoamine transporters. What could be the cause?
A2: There are several possibilities for unexpected cytotoxicity. Firstly, the specific cell line you are using may have a higher sensitivity to 3-CPM. Secondly, off-target effects on other cellular components crucial for cell viability could be occurring. It is also possible that the observed toxicity is an exaggerated pharmacological effect due to very high local concentrations or specific expression patterns of monoamine transporters in your cell model. We recommend performing a dose-response cytotoxicity assay, such as the MTT assay, to determine the concentration at which 50% of cells are no longer viable (IC50).
Q3: Our experimental results are inconsistent across different cell lines. Why might this be happening?
A3: Inconsistent results across different cell lines can be attributed to variations in the expression levels of the primary targets (dopamine and norepinephrine transporters) and potential off-target proteins. Cell lines from different tissues or even different neuronal subtypes can have vastly different protein expression profiles, leading to varied responses to 3-CPM. It is crucial to characterize the expression of your target proteins in each cell line used.
Q4: How can we begin to identify potential off-target interactions of 3-CPM in our experimental system?
A4: A tiered approach is recommended. Initially, a broad cytotoxicity assay will help define a non-toxic concentration range. Subsequently, you can perform binding assays to assess affinity for a panel of common off-target candidates for CNS-active compounds, such as other G-protein coupled receptors (GPCRs), ion channels, and kinases. For a more comprehensive analysis, high-throughput screening or proteomic approaches can be employed.
Troubleshooting Guides
Issue 1: High Background Signal in Radioligand Binding Assays
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and/or volume of wash steps to more effectively remove unbound radioligand. |
| Non-specific Binding to Assay Plates/Filters | Pre-treat plates or filters with a blocking agent like bovine serum albumin (BSA). |
| Radioligand Degradation | Use fresh radioligand and ensure proper storage conditions. Minimize freeze-thaw cycles. |
| Incorrect Buffer Composition | Optimize buffer components, including pH and ionic strength, to minimize non-specific interactions. |
Issue 2: Lack of Dose-Response in Functional Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | Widen the concentration range of 3-CPM tested, including both lower and higher concentrations. |
| Low Expression of Target Receptors | Confirm the expression of dopamine and norepinephrine transporters in your cellular model using techniques like qPCR or Western blotting. |
| Assay Insensitivity | Optimize assay conditions, such as incubation time and substrate concentration, to enhance the signal window. |
| Compound Insolubility | Ensure 3-CPM is fully dissolved in the assay buffer. The use of a small percentage of a solubilizing agent like DMSO may be necessary. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration of 3-CPM that is cytotoxic to a cell population.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 3-CPM in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the 3-CPM dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 3-CPM).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of 3-CPM to a specific receptor of interest.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Unlabeled ("cold") ligand for determining non-specific binding
-
3-CPM
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of 3-CPM.
-
For total binding, omit 3-CPM. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Transfer the contents of the plate to a filter plate and wash rapidly with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 3-CPM to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
Protocol 3: Kinase Inhibition Profiling
This is a general protocol for screening 3-CPM against a panel of kinases.
Materials:
-
Kinase panel (purified enzymes)
-
Substrates for each kinase
-
ATP
-
3-CPM
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
In a 96-well plate, add the kinase, its specific substrate, and 3-CPM at a desired screening concentration.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition by comparing the signal in the presence of 3-CPM to the control (no inhibitor).
Visualizations
Technical Support Center: Quantification of 3-Chlorophenmetrazine (3-CPM) in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Chlorophenmetrazine (3-CPM) in biological samples. The information is based on established bioanalytical methods for structurally similar compounds and general best practices in LC-MS/MS analysis.
Troubleshooting Guides
Question: I am observing a poor peak shape (fronting, tailing, or splitting) for my 3-CPM analyte. What are the possible causes and solutions?
Answer:
Poor peak shape is a common issue in liquid chromatography. Here are the likely causes and how to address them:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute your sample and reinject. Ensure your calibration standards are within the linear range of the detector.
-
-
Column Contamination: Buildup of matrix components on the column can cause peak tailing and splitting.
-
Solution: Implement a column washing step after each run. If the problem persists, flush the column according to the manufacturer's instructions or replace it.
-
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute your final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Ensure the pH of your mobile phase is appropriate to keep 3-CPM in a single ionic state. Adding a small amount of a competing base to the mobile phase can sometimes help.
-
-
Physical Column Issues: A void at the head of the column or a clogged frit can lead to peak splitting.
-
Solution: Reverse-flush the column (if the manufacturer allows). If the problem continues, the column may need to be replaced.
-
Question: My 3-CPM signal intensity is low and inconsistent between injections. What should I investigate?
Answer:
Low and variable signal intensity can stem from several factors throughout the analytical workflow:
-
Ion Suppression/Enhancement (Matrix Effect): Co-eluting endogenous components from the biological matrix can interfere with the ionization of 3-CPM in the mass spectrometer source.[1]
-
Solution:
-
Improve Sample Preparation: Utilize a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC gradient to separate 3-CPM from the interfering compounds.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 3-CPM if available. If not, a structural analog that co-elutes can help compensate for matrix effects.
-
-
-
Inefficient Extraction: The sample preparation method may not be effectively extracting 3-CPM from the biological matrix.
-
Solution: Evaluate your extraction solvent and pH. For a basic compound like 3-CPM, a liquid-liquid extraction (LLE) under basic conditions is often effective. Optimize the solvent choice and extraction parameters.
-
-
Analyte Instability: 3-CPM may be degrading in the biological matrix or during sample processing.
-
Solution: Keep biological samples frozen until analysis. Process samples on ice and minimize the time between extraction and injection. Perform stability studies (freeze-thaw, bench-top) to assess analyte stability.
-
-
Mass Spectrometer Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.
-
Solution: Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations.
-
Question: I am experiencing carryover of 3-CPM in my blank injections following a high concentration sample. How can I minimize this?
Answer:
Carryover can significantly impact the accuracy of your low-concentration samples. Here are steps to mitigate it:
-
Injector Contamination: The injector needle and port can be a primary source of carryover.
-
Solution: Implement a needle wash step in your autosampler sequence using a strong solvent (e.g., a high percentage of organic solvent). Ensure the wash solvent is effective at solubilizing 3-CPM.
-
-
Column Carryover: The analytical column can retain and slowly release the analyte.
-
Solution: Increase the duration or strength of the column wash at the end of your gradient. Injecting a blank sample with a high organic content after a high-concentration sample can help flush the column.
-
-
System Contamination: Carryover can occur in various parts of the LC system.
-
Solution: If the problem is severe, systematically clean the system components, including tubing, fittings, and the injection valve.
-
Frequently Asked Questions (FAQs)
What is a suitable internal standard for the quantification of 3-CPM?
The ideal internal standard is a stable isotope-labeled (SIL) version of 3-Chlorophenmetrazine (e.g., 3-CPM-d4). A SIL-IS will have nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and co-elution, which effectively compensates for matrix effects. If a SIL-IS is not commercially available, a close structural analog that is not present in the samples, such as 3-Fluorophenmetrazine (3-FPM) or another phenmetrazine derivative, can be used. However, it's crucial to validate that the analog behaves similarly to 3-CPM during extraction and ionization.
What are the expected challenges related to the stability of 3-CPM in biological samples?
Like many psychoactive substances, 3-CPM may be susceptible to degradation under certain conditions. Key stability concerns include:
-
Enzymatic Degradation: In whole blood and plasma, esterases and other enzymes can potentially metabolize the drug. It is advisable to store samples at low temperatures (e.g., -20°C or -80°C) and to process them promptly after thawing.
-
pH Instability: The stability of 3-CPM could be pH-dependent. It is important to maintain a consistent pH during sample storage and extraction.
-
Freeze-Thaw Stability: Repeated freezing and thawing of biological samples can lead to analyte degradation. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Bench-Top Stability: The stability of 3-CPM in the processed sample (e.g., in the autosampler) should be evaluated to ensure it does not degrade while waiting for injection.
How can I assess and mitigate matrix effects in my 3-CPM assay?
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in bioanalysis.[1]
-
Assessment:
-
Post-Extraction Spike Method: Compare the peak area of 3-CPM in a neat solution to the peak area of 3-CPM spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.
-
Infusion Experiment: Infuse a constant flow of 3-CPM solution into the mass spectrometer while injecting an extracted blank matrix. Dips or rises in the baseline signal at the expected retention time of interferences indicate ion suppression or enhancement.
-
-
Mitigation:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) with a sorbent that selectively retains 3-CPM while allowing interfering components to be washed away.
-
Chromatographic Separation: Optimize the LC method to separate 3-CPM from the regions of significant matrix effects.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Quantitative Data Summary
The following table summarizes typical analytical performance parameters for the quantification of a structurally similar compound, 3-Fluorophenmetrazine (3-FPM), in various biological matrices by LC-MS/MS.[2][3] These values can serve as a benchmark for the development and validation of a 3-CPM method.
| Parameter | Serum | Urine | Oral Fluid |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL (estimated) | ~0.5 ng/mL (estimated) | ~0.2 ng/mL (estimated) |
| Intra-day Precision (%RSD) | < 8.5% | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | < 6.3% | Not Reported | Not Reported |
| Linearity Range | 0.5 - 250 ng/mL (example) | 0.5 - 500 ng/mL (example) | 0.2 - 100 ng/mL (example) |
Note: LLOQ values are estimated based on typical requirements for bioanalytical method validation where the LLOQ is higher than the LOD and demonstrates acceptable precision and accuracy. Linearity ranges are examples and should be established during method validation.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of 3-CPM, adapted from a validated method for 3-Fluorophenmetrazine (3-FPM).[2][3]
Sample Preparation: Liquid-Liquid Extraction (LLE) for Serum/Plasma
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 3-FPM-d4 at 100 ng/mL in methanol).
-
Alkalinization: Add 50 µL of 1 M sodium hydroxide to raise the pH. Vortex briefly.
-
Extraction: Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol).
-
Mixing: Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-CPM (Quantifier): To be determined experimentally (e.g., based on precursor ion [M+H]⁺ and a stable product ion).
-
3-CPM (Qualifier): To be determined experimentally (e.g., based on the precursor ion and a second stable product ion).
-
Internal Standard: To be determined based on the selected IS.
-
Visualizations
Caption: General experimental workflow for the quantification of 3-CPM.
Caption: Troubleshooting logic for common 3-CPM analysis issues.
References
Technical Support Center: Minimizing Variability in Behavioral Studies Involving PAL-594
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in behavioral studies involving the novel psychoactive compound PAL-594. By addressing common challenges and providing detailed protocols, this resource aims to enhance the reliability and reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-individual variability in response to PAL-594. What are the potential causes?
A1: High inter-individual variability is a common challenge in behavioral pharmacology.[1][2][3] Several factors can contribute to this, including:
-
Genetic Predisposition: Differences in the genetic makeup of animal subjects can lead to variations in drug metabolism, receptor sensitivity, and overall behavioral phenotypes.[1][2]
-
Environmental Factors: Even subtle differences in housing conditions, handling, and experimental environments can significantly impact an animal's stress levels and behavioral responses.[4][5] This includes variations in lighting, noise, and cage enrichment.
-
Experimenter-Induced Variability: Inconsistent handling, injection techniques, and measurement procedures can be a major source of variability.[6]
-
Internal States: An animal's motivational and arousal state at the time of testing can influence its behavior.[3]
Q2: How can we minimize the impact of genetic variability?
A2: While genetic variability cannot be eliminated, its impact can be managed by:
-
Using isogenic strains of animals to ensure a more uniform genetic background.
-
Including a sufficient number of subjects in each experimental group to account for individual differences.
-
When using outbred stocks, ensuring a balanced distribution of subjects from different litters across experimental groups.
Q3: What are the best practices for preparing and administering PAL-594 to ensure consistency?
A3: Consistent drug preparation and administration are critical. Key recommendations include:
-
Standardized Formulation: Prepare PAL-594 in a consistent vehicle and at a standardized concentration for all experiments. Document the formulation process in detail.
-
Accurate Dosing: Use precise and calibrated equipment for dosing. For parenteral administration, ensure consistent injection volumes and sites.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral gavage) should be performed consistently by trained personnel to minimize stress and ensure accurate delivery.
Q4: How does the time of day affect behavioral outcomes with PAL-594?
A4: Many behavioral patterns and physiological processes in laboratory animals follow a circadian rhythm. To minimize variability:
-
Conduct all behavioral testing at the same time of day.
-
Be mindful of the animals' light-dark cycle and avoid testing during their inactive phase unless the study design specifically requires it.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent baseline behavior across subjects | - Inadequate habituation to the testing environment.- Stress from handling or transport.[5]- Variations in housing conditions. | - Implement a standardized habituation protocol where animals are exposed to the testing apparatus and room for a set period before the experiment begins.[4]- Handle animals gently and consistently for several days leading up to the experiment.[4]- Ensure uniform cage size, bedding, temperature, and humidity for all subjects.[4] |
| "No effect" or blunted response to PAL-594 | - Incorrect dosage or formulation.- Degradation of the compound.- Insufficient statistical power. | - Verify calculations and preparation procedures for the PAL-594 solution.- Check the stability of PAL-594 under the storage and experimental conditions.- Conduct a power analysis to ensure an adequate sample size to detect the expected effect. |
| High variability within the same experimental group | - Inconsistent drug administration technique.- Subtle differences in the experimental procedure.- Individual differences in drug metabolism or sensitivity.[7] | - Ensure all experimenters are trained and follow a standardized protocol for drug administration.- Videotape experimental sessions to identify and correct any procedural inconsistencies.- Increase the sample size and consider post-hoc analysis to identify potential subgroups of "responders" and "non-responders". |
| Unexpected or paradoxical behavioral effects | - Off-target effects of PAL-594.- Interaction with environmental stimuli.- Stress-induced behavioral changes. | - Conduct control experiments with a vehicle-only group and a positive control group with a drug of a known similar class.- Carefully control and document all environmental conditions during testing.- Minimize stressors in the experimental setup. |
Experimental Protocols
Protocol 1: Preparation of PAL-594 for Intraperitoneal (IP) Injection
-
Materials:
-
PAL-594 powder
-
Sterile saline (0.9% NaCl)
-
Tween 80 (for compounds with low solubility)
-
Sterile vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
-
Procedure:
-
Calculate the required amount of PAL-594 based on the desired dose (e.g., mg/kg) and the concentration of the final solution.
-
If PAL-594 has poor water solubility, first dissolve it in a minimal amount of a suitable solvent (e.g., 10% Tween 80).
-
Add sterile saline to the desired final volume.
-
Vortex the solution thoroughly until the PAL-594 is completely dissolved and the solution is clear.
-
Prepare fresh on the day of the experiment. Store protected from light if the compound is light-sensitive.
-
Protocol 2: Open Field Test for Locomotor Activity
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead camera and tracking software are used for automated data collection.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment begins.[4]
-
Administer PAL-594 or vehicle via the chosen route (e.g., IP injection).
-
After a predetermined pretreatment time (based on pharmacokinetic data), gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15 minutes).
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to structure and present quantitative findings from behavioral studies with PAL-594.
Table 1: Dose-Response Effect of PAL-594 on Locomotor Activity
| Dose (mg/kg) | N | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (s) (Mean ± SEM) |
| Vehicle | 10 | 1520 ± 125 | 35 ± 5 |
| 1.0 | 10 | 1850 ± 150 | 42 ± 6 |
| 3.0 | 10 | 2540 ± 210 | 55 ± 8 |
| 10.0 | 10 | 1980 ± 180 | 48 ± 7 |
Table 2: Pharmacokinetic Profile of PAL-594 (3 mg/kg, IP)
| Time Post-Injection (min) | Plasma Concentration (ng/mL) (Mean ± SEM) | Brain Concentration (ng/g) (Mean ± SEM) |
| 15 | 250 ± 30 | 180 ± 25 |
| 30 | 480 ± 45 | 350 ± 40 |
| 60 | 320 ± 35 | 240 ± 30 |
| 120 | 150 ± 20 | 110 ± 15 |
Visualizations
References
- 1. Frontiers | Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically [frontiersin.org]
- 2. Factors Influencing Individual Variation in Farm Animal Cognition and How to Account for These Statistically - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Revisiting Behavioral Variability: What It Reveals About Neural Circuit Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amuzainc.com [amuzainc.com]
- 5. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Variability in behavioral responses to benzodiazepines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing 3-Chlorophenmetrazine in the lab
This guide provides best practices, frequently asked questions, and troubleshooting support for researchers, scientists, and drug development professionals working with 3-Chlorophenmetrazine (3-CPM) in a laboratory setting. This product is intended for research and forensic applications only and is not for human or veterinary use.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is 3-Chlorophenmetrazine (3-CPM)?
A1: 3-Chlorophenmetrazine (also known as 3-CPM or PAL-594) is an analytical reference standard categorized as a phenmetrazine.[1][4] It is a synthetic compound belonging to the substituted phenylmorpholine class of chemicals and acts as a norepinephrine-dopamine releasing agent (NDRA).[2][4] In a laboratory context, it is used as a reference standard for analytical purposes, including in mass spectrometry and gas chromatography.[2]
Q2: What are the primary hazards associated with 3-CPM?
A2: According to safety data sheets, 3-CPM may be harmful if swallowed, inhaled, or in contact with skin.[5] It is classified as causing serious eye irritation and skin irritation.[5] Inhalation may cause respiratory tract irritation, and it may affect the central nervous system.[5] Note that while one safety data sheet indicates the substance is not classified according to the Globally Harmonized System (GHS), another provides specific hazard classifications.[5] It is recommended to follow the more cautious guidance and handle the substance as potentially hazardous.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling 3-CPM?
A3: Appropriate PPE is essential to ensure safety.[2] The following should be worn at all times when handling 3-CPM:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use. | To prevent skin contact, as the substance may be harmful.[5][6] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To prevent serious eye irritation from dust or splashes.[5][7] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[5] For operations generating dust, a NIOSH (US) or CEN (EU) approved respirator is necessary.[5] | To avoid inhaling dust, which may be harmful.[5][8] |
| Skin and Body | A laboratory coat or protective clothing. | To protect skin from accidental contact.[5][7] |
Q4: What are the optimal storage conditions for 3-CPM?
A4: Proper storage is critical to maintain the stability and integrity of 3-CPM.[2] Store the compound in a tightly sealed container, protected from light (e.g., in a UV-resistant bag).[6]
| Parameter | Recommended Condition | Source(s) |
| Temperature | -20°C for long-term storage. | [1][7] |
| Environment | Store in a cool, dry, and well-ventilated area. | [5][6] |
| Security | Store in a locked-up location. | [5] |
| Shipping | Typically shipped at room temperature in the continental US. | [1] |
Q5: What is the long-term stability of 3-CPM?
A5: When stored correctly at -20°C, 3-CPM is a stable compound. Different suppliers report slightly different stability data, but both indicate a multi-year shelf life.
Q6: What should I do in case of a spill?
A6: In the event of a spill, personal safety and containment are the top priorities.
-
Evacuate: Evacuate personnel to a safe area.[5]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[5]
-
Contain: Prevent the powder from becoming airborne and stop it from entering drains.[5]
-
Clean-up: Carefully sweep or scoop up the material without creating dust.[5] Place it into a suitable, closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in an approved waste disposal plant.[5]
Q7: How should 3-CPM waste be disposed of?
A7: Dispose of 3-CPM and any contaminated materials (e.g., gloves, containers) by sending them to an approved waste disposal plant.[5] Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocols
Protocol 1: Preparation of a 3-CPM Stock Solution
This protocol describes the preparation of a stock solution for use in analytical experiments. 3-CPM as a hydrochloride salt is soluble in solvents such as DMSO, PBS (pH 7.2), and water.[1][6]
-
Pre-Experiment Checklist:
-
Confirm the required solvent and concentration for your experiment.
-
Ensure all necessary PPE is worn correctly.
-
Perform all work inside a chemical fume hood or ventilated enclosure.
-
-
Procedure:
-
Allow the 3-CPM container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of 3-CPM crystalline solid using an analytical balance.
-
Transfer the solid to a sterile volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely. Gentle vortexing or sonication can aid dissolution.
-
Once dissolved, add the solvent to the final desired volume. For example, to make a 10 mg/mL solution, dissolve 10 mg of 3-CPM in a final volume of 1 mL of solvent.[1]
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Transfer the stock solution to a properly labeled, sealed storage vial. For short-term use, refrigeration may be adequate, but for long-term storage, aliquot and freeze at -20°C or below.
-
Troubleshooting Guides
Issue: Inconsistent Analytical Results (e.g., LC-MS, GC-MS)
Inconsistent peaks, retention times, or quantification can arise from issues with the sample, standard, or instrument. This guide helps diagnose the root cause.
-
Symptom: Shifting retention times.
-
Possible Cause: Column degradation, mobile phase inconsistency, temperature fluctuation.
-
Solution: Equilibrate the column properly. Prepare fresh mobile phase. Verify the column oven temperature.
-
-
Symptom: Poor peak shape or low intensity.
-
Possible Cause: Sample degradation, poor solubility, incorrect injection volume.
-
Solution: Prepare a fresh stock solution from solid 3-CPM. Ensure the compound is fully dissolved before injection. Verify autosampler and syringe performance.
-
-
Symptom: No peak detected.
-
Possible Cause: Drastic sample degradation, incorrect instrument parameters, no sample injected.
-
Solution: Confirm the stability and storage conditions of your stock solution. Verify all instrument settings (e.g., mass transitions for MS/MS). Check the autosampler for injection errors.
-
Issue: Difficulty Dissolving 3-CPM Solid
-
Possible Cause: Using an inappropriate solvent or insufficient solvent volume.
-
Solution:
-
Verify that you are using a recommended solvent. 3-CPM hydrochloride is reported to be soluble in DMSO and PBS (pH 7.2) at concentrations of 10 mg/mL.[1] It is also listed as soluble in water.[6]
-
Use physical methods to aid dissolution, such as vortexing or placing the sample in an ultrasonic bath.
-
If solubility issues persist in aqueous solutions, preparing a concentrated stock in DMSO first and then diluting it into the aqueous buffer may be effective.
-
Visualizations: Workflows and Logic Diagrams
Caption: Standard laboratory workflow for handling 3-Chlorophenmetrazine.
Caption: Logical decision flow for responding to a 3-CPM spill.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchchemx.com [researchchemx.com]
- 3. glpbio.com [glpbio.com]
- 4. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 5. syntharise.com [syntharise.com]
- 6. 3-chlorophenmetrazine HCl 5.0g | #103c – SYNTHARISE CHEMICAL INC. [syntharise.com]
- 7. chemicalroute.com [chemicalroute.com]
- 8. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Bridging the Gap: Predicting In Vivo Stimulant Effects of 3-Chlorophenmetrazine from In Vitro Data
A comparative analysis of 3-Chlorophenmetrazine (3-CPM) with its structural analogs, phenmetrazine and 3-fluorophenmetrazine (3-FPM), offers predictive insights into its physiological and behavioral effects. While direct in vivo studies on 3-CPM are currently unavailable in published scientific literature, its in vitro profile as a potent dopamine and norepinephrine releasing agent suggests a stimulant profile comparable to its well-characterized relatives.
This guide synthesizes the existing in vitro data for 3-Chlorophenmetrazine and juxtaposes it with in vivo findings for phenmetrazine and 3-FPM. This approach allows for an informed projection of 3-CPM's likely effects in living systems, providing a valuable resource for researchers in pharmacology and drug development. The primary mechanism of action for these compounds revolves around their ability to act as monoamine releasing agents, a characteristic that underpins their stimulant properties.
In Vitro Profile of 3-Chlorophenmetrazine: A Potent Catecholamine Releaser
Laboratory studies using rat brain synaptosomes have elucidated the in vitro mechanism of action of 3-CPM. It functions as a norepinephrine-dopamine releasing agent (NDRA) with a less pronounced effect on serotonin release.[1] The half-maximal effective concentrations (EC₅₀) for monoamine release highlight its preference for catecholamines.
Table 1: In Vitro Monoamine Release Potency of 3-Chlorophenmetrazine [1]
| Neurotransmitter | EC₅₀ (nM) |
| Dopamine (DA) | 27 |
| Norepinephrine (NE) | 75 |
| Serotonin (5-HT) | 301 |
These data indicate that 3-CPM is approximately three times more potent at releasing dopamine than norepinephrine and about eleven times more potent than serotonin.[1] This profile suggests that the in vivo effects of 3-CPM will be predominantly driven by its dopaminergic and noradrenergic activity.
Predicted In Vivo Effects Based on Analogue Data
Given the absence of direct in vivo studies on 3-CPM, we can infer its potential physiological and behavioral effects by examining data from phenmetrazine and 3-FPM, which share a similar mechanism of action.
Locomotor Activity
Stimulants acting on the dopamine and norepinephrine systems typically increase locomotor activity in animal models. For instance, phenmetrazine has been shown to increase motor activity in rats. It is therefore highly probable that 3-CPM would also produce dose-dependent increases in locomotor activity.
Drug Discrimination Studies
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs. Animals are trained to recognize the effects of a specific drug and differentiate it from a placebo. Given 3-CPM's potent dopamine-releasing action, it is anticipated that in drug discrimination studies, animals trained to discriminate stimulants like cocaine or amphetamine would recognize 3-CPM and respond on the drug-appropriate lever.
Experimental Protocols
In Vitro Monoamine Release Assay
The in vitro monoamine releasing activity of 3-Chlorophenmetrazine was determined using synaptosomes prepared from rat brains. The general procedure for such an assay is as follows:
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin) is homogenized in a sucrose solution. The homogenate is then subjected to differential centrifugation to isolate the synaptosomes, which are resealed nerve terminals.
-
Neurotransmitter Loading: Synaptosomes are incubated with radiolabeled monoamines (e.g., ³H-dopamine, ³H-norepinephrine, ³H-serotonin) to allow for their uptake into the vesicles.
-
Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (3-Chlorophenmetrazine).
-
Measurement of Release: The amount of radiolabeled monoamine released from the synaptosomes into the surrounding buffer is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the drug that produces 50% of the maximum releasing effect (EC₅₀) is calculated to determine its potency.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway of 3-Chlorophenmetrazine and a typical experimental workflow for its in vitro characterization.
Caption: Proposed mechanism of 3-CPM-induced dopamine release.
Caption: Workflow for in vitro monoamine release assay.
References
Comparative Analysis of 3-CPM and 3-FPM on Dopamine Release: A Guide for Researchers
For research and informational purposes only.
This guide provides a detailed comparative analysis of 3-Chlorophenmetrazine (3-CPM) and 3-Fluorophenmetrazine (3-FPM), two substituted analogues of phenmetrazine. The focus of this comparison is their respective potencies and mechanisms of action concerning dopamine release, a critical factor in their psychoactive and potential therapeutic effects. The data presented is intended for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action: Monoamine Releasing Agents
Both 3-CPM and 3-FPM are understood to function primarily as monoamine releasing agents.[1][2] Their principal mechanism involves interacting with presynaptic monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Unlike reuptake inhibitors which block the transporter externally, these compounds act as transporter substrates. They are transported into the presynaptic neuron where they induce a reversal of the transporter's normal function, leading to a non-vesicular efflux of dopamine from the cytoplasm into the synaptic cleft.[1]
dot
Caption: Mechanism of dopamine release by phenmetrazine analogs.
Quantitative Comparison of Monoamine Release
The potency of 3-CPM and 3-FPM as monoamine releasers has been quantified through in vitro experiments measuring their half-maximal effective concentrations (EC50). A lower EC50 value indicates a higher potency for inducing neurotransmitter release. The following table summarizes the available data for both compounds.
| Compound | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) |
| 3-FPM | 43[1][3] | 30[1][3] | 2558[1][3] |
| 3-CPM | 27 | 75 | 301 |
Data for 3-CPM and 3-FPM are attributed to a 2011 patent application from the Research Triangle Institute.
From the data, 3-CPM appears to be a more potent dopamine releaser than 3-FPM, with a lower EC50 value. Conversely, 3-FPM is a more potent norepinephrine releaser. Both compounds exhibit significantly weaker activity at the serotonin transporter, with 3-FPM being particularly selective for catecholamines over serotonin.
Experimental Protocols
The EC50 values presented were determined using in vitro monoamine release assays with rat brain synaptosomes. While the specific, detailed protocol from the original patent is not publicly available, the following represents a standard methodology for such an experiment.
Objective: To determine the potency of test compounds (3-CPM and 3-FPM) to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine, whole brain minus cerebellum and striatum for serotonin)
-
Sucrose buffer (0.32 M)
-
Krebs-Ringer bicarbonate buffer
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compounds (3-CPM, 3-FPM) dissolved in appropriate vehicle
-
Scintillation fluid and counter
Methodology:
-
Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the desired brain regions on ice.
-
Homogenize the tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine) for a set period (e.g., 15 minutes at 37°C) to allow for uptake into the nerve terminals.
-
-
Release Assay:
-
Wash the radiolabeled synaptosomes with fresh buffer to remove excess unincorporated radioactivity.
-
Aliquot the loaded synaptosomes into tubes or a multi-well plate.
-
Add varying concentrations of the test compounds (3-CPM or 3-FPM) or vehicle control to the synaptosomes.
-
Incubate for a short period (e.g., 10-30 minutes at 37°C) to allow for drug-induced release of the radiolabel.
-
Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosomal pellet (retained neurotransmitter) using a liquid scintillation counter.
-
Calculate the percentage of total radioactivity released for each drug concentration.
-
Plot the percentage release against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of the drug that produces 50% of the maximal release) from the dose-response curve using non-linear regression analysis.
-
dot
Caption: Workflow for an in vitro monoamine release assay.
Conclusion
The available in vitro data indicates that both 3-CPM and 3-FPM are potent catecholamine releasing agents. 3-CPM demonstrates a higher potency for dopamine release, whereas 3-FPM is more potent at releasing norepinephrine. Both compounds have substantially lower efficacy at the serotonin transporter, suggesting a pharmacological profile distinct from serotonergic releasers. This comparative analysis, supported by the outlined experimental framework, provides a quantitative basis for further research into the neuropharmacological properties and potential applications of these phenmetrazine analogues.
References
Comparing the potency and efficacy of PAL-594 with other stimulants
An important clarification regarding the subject of your request: Initial research indicates that "PAL-594" is not a stimulant but rather an alternative designation for Pexa-Vec (also known as JX-594), an oncolytic virus used in cancer therapy research.[1][2][3][4][5] There is no readily available scientific literature identifying PAL-594 as a psychoactive stimulant.
Therefore, this guide will proceed by comparing three well-characterized and commonly researched stimulants: Amphetamine , Methylphenidate , and Modafinil . These compounds are frequently used as reference drugs in pharmacological studies and offer a clear basis for comparison of potency and efficacy.
Comparative Analysis of Stimulant Potency and Efficacy
This guide provides a comparative overview of Amphetamine, Methylphenidate, and Modafinil, focusing on their potency and efficacy as central nervous system (CNS) stimulants. The data presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action Overview
CNS stimulants primarily exert their effects by increasing the extracellular levels of catecholamine neurotransmitters, particularly dopamine (DA) and norepinephrine (NE), in the brain.[6][7][8] This is typically achieved through one of two main mechanisms: blocking the reuptake of these neurotransmitters from the synaptic cleft or promoting their release from presynaptic terminals.
-
Amphetamine is a potent releaser of dopamine and norepinephrine. It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), causing them to reverse their direction of transport and expel neurotransmitters into the synapse.[8]
-
Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking DAT and NET.[9] This action increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
-
Modafinil also inhibits the reuptake of dopamine, though its mechanism is considered distinct from that of amphetamine and methylphenidate.[10][11] It has a weaker effect on DAT compared to the other two stimulants and may involve other neurotransmitter systems.[10]
Quantitative Comparison of Potency and Efficacy
The following table summarizes the in vitro potency and efficacy of Amphetamine, Methylphenidate, and Modafinil at the human dopamine and norepinephrine transporters. Potency is represented by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), with lower values indicating higher potency. Efficacy, in the context of reuptake inhibition, is often considered maximal at 100% inhibition. For releasing agents, efficacy can be measured as the maximal stimulation of neurotransmitter efflux.
| Compound | Target | Potency (IC50/Ki, nM) | Efficacy (Emax) |
| Amphetamine | DAT | ~25-100 | Releaser |
| NET | ~7-40 | Releaser | |
| Methylphenidate | DAT | ~10-50 | Reuptake Inhibitor |
| NET | ~5-30 | Reuptake Inhibitor | |
| Modafinil | DAT | ~1000-3000 | Reuptake Inhibitor |
| NET | ~4000-5000 | Reuptake Inhibitor |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and assay used.
Experimental Methodologies
The data in the table above is typically generated using the following experimental protocols:
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter.
-
Preparation of Transporter-Expressing Cells: A cell line (e.g., HEK293) is transfected with a plasmid containing the gene for the human dopamine or norepinephrine transporter.
-
Membrane Preparation: The cells are harvested and lysed to isolate the cell membranes, which contain the transporters.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand that is known to bind to the transporter of interest (e.g., [3H]WIN 35,428 for DAT).
-
Competition: The binding reaction is performed in the presence of varying concentrations of the test compound (e.g., amphetamine, methylphenidate, or modafinil).
-
Detection: The amount of radioligand bound to the transporter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes).
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT, hippocampus for NET) of rodents.
-
Uptake Reaction: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine).
-
Inhibition: The uptake reaction is performed in the presence of varying concentrations of the test compound.
-
Detection: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured.
-
Data Analysis: The data is used to generate an inhibition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the neurotransmitter uptake) is determined.
Visualizing Molecular Mechanisms and Workflows
The following diagrams illustrate the primary signaling pathways of the compared stimulants and a typical experimental workflow.
Caption: Dopaminergic synapse showing the actions of Amphetamine and Methylphenidate.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. A Phase 2, Open-Label, Randomized Study of Pexa-Vec (JX-594) Administered by Intratumoral Injection in Patients with Unresectable Primary Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PHOCUS: A Phase 3, Randomized, Open-Label Study of Sequential Treatment with Pexa-Vec (JX-594) and Sorafenib in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of intratumoral Pexa-Vec (JX-594), an oncolytic and immunotherapeutic vaccinia virus, in pediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Study of Intratumoral Pexa-Vec (JX-594), an Oncolytic and Immunotherapeutic Vaccinia Virus, in Pediatric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]
- 8. Chapter 8: High-Efficacy Stimulants – Drugs and Behavior [opentext.wsu.edu]
- 9. Stimulant - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Long-Acting Methylphenidate and Modafinil on Attention and Impulsivity of Children with ADHD using a Continuous Performance Test: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of Chlorpheniramine Maleate (CPM) Findings
An Objective Guide for Researchers and Drug Development Professionals
Chlorpheniramine Maleate (CPM) is a first-generation alkylamine antihistamine that functions as a potent histamine H1 receptor antagonist.[1] It is widely utilized for alleviating symptoms associated with allergic reactions such as rhinitis, urticaria, and the common cold.[1] Beyond its well-established antihistaminic properties, recent research has explored its potential antiviral activities. This guide provides a comparative analysis of published findings on CPM, focusing on independently validated data and comparisons with alternative compounds. While explicit "replication studies" are not common in the literature, this guide presents data from multiple independent research groups to serve as a basis for comparison and validation.
Comparative Efficacy of Antihistaminic Action
Chlorpheniramine's primary mechanism of action is the competitive antagonism of histamine H1 receptors, which mitigates allergic symptoms like itching and swelling.[1] Its efficacy has been compared to other first and second-generation antihistamines in various clinical studies.
Table 1: Comparison of Antihistamine Efficacy in Allergic Rhinitis and Histamine-Induced Weal and Flare
| Comparison | Metric | Chlorpheniramine Maleate (CPM) | Alternative Drug | Key Findings | Reference |
| CPM vs. Fexofenadine | Symptom Relief (Allergic Rhinitis) | Effective in 49-66% of patients for sneezing, nasal obstruction, and discharge. | Fexofenadine: Effective in 78-97% of patients for the same symptoms. | Fexofenadine showed a marked reduction in symptoms compared to chlorpheniramine. | |
| CPM vs. Clemastine | Symptom Control (Hay Fever) | Equally effective as Clemastine. | Clemastine: Equally effective as CPM. | Both drugs were equally effective in controlling hay fever symptoms with no significant side effects. | [2][3] |
| CPM vs. Dimethindene Maleate | Weal and Flare Reduction (Histamine-Induced) | Significant reduction in weal and flare areas. | Dimethindene Maleate (6mg): 28.8% reduction in weal area and 39.1% in flare area. | Dimethindene (6mg) showed a significantly greater reduction in weal area compared to chlorpheniramine. | [4] |
| CPM vs. Betamethasone & Fexofenadine | Symptom Control (Allergic Rhinitis) | Similar efficacy to Fexofenadine and Betamethasone. | Fexofenadine & Betamethasone: Similar efficacy to CPM. | All three drugs showed similar efficacy in controlling symptoms, but chlorpheniramine caused more drowsiness. | [5] |
Independent Findings on Antiviral Activity
Recent in vitro studies have investigated the antiviral potential of Chlorpheniramine Maleate, particularly against respiratory viruses. Multiple independent studies have reported its activity against SARS-CoV-2 and influenza viruses.
Table 2: In Vitro Antiviral Activity of Chlorpheniramine Maleate (CPM)
| Virus | Cell Line | Metric | CPM Value | Key Findings | Reference |
| SARS-CoV-2 | Vero E6 | CC50 | 497.7 µg/ml | CPM exhibits antiviral properties by interfering with viral adsorption and replication, and by directly inactivating the virus. | [6] |
| SARS-CoV-2 (Delta strain) | Human Tracheal/Bronchial Epithelial Cells | Log Reduction Value | 2.69 | CPM demonstrated significantly higher antiviral activity compared to Remdesivir (0.12). | [7] |
| Influenza A/PR/8/34 (H1N1) | MDCK | IC50 | Not specified | Inhibited the entry of pseudotyped H7N9 influenza virus into MDCK cells. | [8] |
Experimental Protocols
Protocol for Viral Adsorption Assay (Plaque Reduction Assay)
This protocol is based on the methodology described for evaluating the effect of CPM on SARS-CoV-2 adsorption.[6]
-
Cell Seeding: Vero E6 cells are seeded in six-well plates to achieve 80-90% confluency.
-
Pre-incubation: Cells are incubated with varying concentrations of CPM (e.g., 19, 39, 78, 156 µg/mL) at 4°C for one hour.
-
Viral Infection: The cells are then exposed to SARS-CoV-2 (e.g., 7.5 × 10⁵ PFU/mL) for one hour at 37°C.
-
Overlay: An overlay of DMEM with 2% agarose, 0.2% bovine serum albumin, and 1% antibiotic-antimycotic is applied.
-
Incubation: The plates are incubated for three days.
-
Staining and Quantification: Plaques are fixed with 10% formalin and stained with crystal violet. The percentage of viral inhibition is calculated relative to untreated control cells.
Protocol for Antihistaminic Weal and Flare Assessment
This protocol is a generalized procedure based on studies comparing the antihistaminic effects of CPM.[4]
-
Subject Enrollment: Healthy volunteers are enrolled in a randomized, crossover study.
-
Drug Administration: Subjects receive either a placebo, Chlorpheniramine Maleate (e.g., 12 mg), or the comparator drug (e.g., Dimethindene Maleate 3 or 6 mg).
-
Histamine Induction: After a specified time, a fixed dose of histamine (e.g., 2 µg) is injected intradermally.
-
Measurement: The areas of the resulting weal and flare are measured at set time points.
-
Data Analysis: The reduction in weal and flare area for each drug is compared to the placebo to determine antihistaminic activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Histamine H1 receptor signaling cascade and the inhibitory action of Chlorpheniramine.
Caption: Workflow for assessing antiviral activity using a plaque reduction assay.
References
- 1. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 2. A comparative study of clemastine ('Tavegil') and chlorpheniramine maleate in the treatment of hay fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of clemastine ('Tavegil') and chlorpheniramine maleate in the treatment of hay fever. | Semantic Scholar [semanticscholar.org]
- 4. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esmed.org [esmed.org]
- 8. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]
3-Chlorophenmetrazine vs. Cocaine: A Comparative Pharmacological Analysis
A comprehensive examination of the pharmacological profiles of 3-Chlorophenmetrazine (3-CPM) and cocaine reveals distinct mechanisms of action and interactions with monoamine transporters. This guide provides a comparative analysis based on available experimental data, intended for researchers, scientists, and drug development professionals.
Pharmacological Profile: A Quantitative Comparison
The following table summarizes the in vitro potencies of 3-Chlorophenmetrazine and cocaine at the dopamine, norepinephrine, and serotonin transporters. It is important to note that the data for each compound are derived from separate studies and experimental conditions may vary.
| Compound | Primary Mechanism | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 3-Chlorophenmetrazine (3-CPM) | Monoamine Releaser | EC₅₀: 27 nM[1] | EC₅₀: 75 nM[1] | EC₅₀: 301 nM[1] |
| Cocaine | Monoamine Reuptake Inhibitor | IC₅₀: ~100-1000 nM[2] | IC₅₀: ~100-1000 nM[2] | IC₅₀: ~100-1000 nM[2] |
Note: EC₅₀ (half-maximal effective concentration) for 3-CPM reflects its potency as a releasing agent, while IC₅₀ (half-maximal inhibitory concentration) for cocaine reflects its potency as a reuptake inhibitor. The provided IC₅₀ range for cocaine is a general approximation from the literature, and specific values can vary significantly based on the assay conditions.
Distinct Mechanisms of Action
3-Chlorophenmetrazine and cocaine elicit their stimulant effects through fundamentally different interactions with presynaptic monoamine transporters.
3-Chlorophenmetrazine (3-CPM): A Monoamine Releasing Agent
3-CPM is a norepinephrine-dopamine releasing agent (NDRA) with weaker activity at the serotonin transporter.[1] It functions as a substrate for these transporters, leading to a reversal of their normal function. Instead of taking up neurotransmitters from the synaptic cleft, the transporters begin to move dopamine and norepinephrine out of the presynaptic neuron and into the synapse, a process known as reverse transport or efflux.[3] This results in a significant increase in the extracellular concentrations of these neurotransmitters.
Cocaine: A Monoamine Reuptake Inhibitor
Cocaine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[4][5] It binds to the dopamine, norepinephrine, and serotonin transporters, blocking their ability to clear these neurotransmitters from the synaptic cleft.[6] This inhibition of reuptake leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, thereby prolonging their signaling effects.[7][8]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological activity of compounds like 3-CPM and cocaine.
Monoamine Release Assay (for Releasing Agents like 3-CPM)
This assay measures the ability of a compound to induce the release of monoamines from pre-loaded synaptosomes.
1. Synaptosome Preparation:
- Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, or cortex for norepinephrine) is dissected and homogenized in ice-cold sucrose buffer.
- The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at a higher speed to pellet the crude synaptosomal fraction.
- The pellet is resuspended in a physiological buffer.
2. Synaptosome Pre-loading:
- Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the synaptic vesicles.
- After incubation, the synaptosomes are washed to remove excess extracellular radiolabel.
3. Monoamine Release Measurement:
- The pre-loaded synaptosomes are exposed to various concentrations of the test compound (e.g., 3-CPM).
- The amount of radiolabeled monoamine released into the supernatant is measured over time using liquid scintillation counting.
- The data is used to generate concentration-response curves and determine the EC₅₀ value for release.
Monoamine Reuptake Inhibition Assay (for Reuptake Inhibitors like Cocaine)
This assay measures the ability of a compound to inhibit the uptake of monoamines into synaptosomes or cells expressing the specific transporters.
1. Preparation of Synaptosomes or Transfected Cells:
- Synaptosomes are prepared as described above.
- Alternatively, cell lines (e.g., HEK293) are transfected to express the human dopamine, norepinephrine, or serotonin transporter.[9]
2. Uptake Inhibition Measurement:
- The synaptosomes or transfected cells are pre-incubated with various concentrations of the test compound (e.g., cocaine).
- A radiolabeled monoamine is then added to initiate the uptake process.
- After a set incubation period, the uptake is terminated by rapid filtration or centrifugation through silicone oil to separate the cells/synaptosomes from the buffer containing the radiolabel.[9]
- The amount of radiolabel taken up by the cells/synaptosomes is quantified using liquid scintillation counting.
- The data is used to generate inhibition curves and determine the IC₅₀ value.
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Mechanism of Action of 3-Chlorophenmetrazine (3-CPM).
Caption: Mechanism of Action of Cocaine.
Experimental Workflow Diagram
References
- 1. 3-Chlorophenmetrazine - Wikipedia [en.wikipedia.org]
- 2. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pa… [ouci.dntb.gov.ua]
- 9. academic.oup.com [academic.oup.com]
Assessing the Specificity of 3-CPM for Dopamine Versus Norepinephrine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 3-CPM (4-chloro-N,N-dimethylcathinone) for the dopamine transporter (DAT) versus the norepinephrine transporter (NET). Due to a lack of direct experimental data for 3-CPM in peer-reviewed literature, this guide utilizes data from its close structural analogs, 4-chloromethcathinone (4-CMC) and 4-chloroethcathinone (4-CEC), to provide an inferred profile. This information is presented alongside data for well-established DAT and NET inhibitors to offer a comprehensive comparative landscape for researchers in pharmacology and drug development.
Executive Summary
Direct binding affinity (Kᵢ) and functional inhibition (IC₅₀) data for 3-CPM are not currently available in the public domain. However, analysis of its structural analogs suggests that 3-CPM likely interacts with both DAT and NET. Data from 4-chloromethcathinone (4-CMC) indicates a non-selective profile, acting as a substrate at DAT, NET, and the serotonin transporter (SERT) with similar potencies. In contrast, 4-chloroethcathinone (4-CEC) displays a more complex profile as a low-potency inhibitor at DAT and NET but a substrate at SERT. These findings underscore the necessity for direct empirical evaluation of 3-CPM to accurately determine its transporter specificity.
Comparative Analysis of Transporter Interactions
To contextualize the potential activity of 3-CPM, the following tables summarize the binding affinities (Kᵢ) and functional inhibition (IC₅₀) for its structural analogs and a panel of standard monoamine transporter inhibitors.
Table 1: Binding Affinity (Kᵢ, nM) of 3-CPM Analogs and Comparator Compounds at Monoamine Transporters
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/NET Selectivity Ratio |
| 4-CMC (analog) | Substrate | Substrate | Substrate | Not Applicable |
| 4-CEC (analog) | Low-potency Inhibitor | Low-potency Inhibitor | Substrate | Not Applicable |
| Cocaine | 200-700 | 200-700 | 200-700 | ~1 |
| Bupropion | ~500 | ~443 | >10,000 | 0.89 |
| Atomoxetine | 1451 | 5 | 77 | 0.003 |
| Reboxetine | >10,000 | 1.1 - 13.4 | 129 - 273.5 | <0.001 |
| Methylphenidate | ~20 - 193 | ~38 - 39 | >1000 | 0.5 - 5 |
Lower Kᵢ values indicate higher binding affinity. The DAT/NET selectivity ratio is calculated as (Kᵢ at NET) / (Kᵢ at DAT). A ratio < 1 indicates selectivity for NET, while a ratio > 1 indicates selectivity for DAT.
Table 2: Functional Inhibition (IC₅₀, nM) of 3-CPM Analogs and Comparator Compounds on Monoamine Uptake
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/NET Selectivity Ratio |
| 4-CMC (analog) | Substrate | Substrate | Substrate | Not Applicable |
| 4-CEC (analog) | Low-potency Inhibitor | Low-potency Inhibitor | Substrate | Not Applicable |
| Cocaine | ~510 | ~370 | - | 0.73 |
| Bupropion | 173 | 443 | >10,000 | 2.56 |
| Atomoxetine | - | - | - | - |
| Reboxetine | >10,000 | - | - | - |
| Methylphenidate | 20 | 39 | - | 1.95 |
Experimental Protocols
The data presented in this guide are typically generated using two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Kᵢ) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀).
Radioligand Binding Affinity Assay
This assay measures the ability of a test compound (e.g., 3-CPM) to displace a known radiolabeled ligand that binds to the transporter of interest (DAT, NET, or SERT).
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target transporter (e.g., HEK293 cells transfected with human DAT, NET, or SERT) or from specific brain regions rich in the target transporter are prepared by homogenization and centrifugation.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the bound from the free radioligand. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) into cells or synaptosomes expressing the respective transporter.
Methodology:
-
Cell/Synaptosome Preparation: Cultured cells expressing the target transporter or synaptosomes (isolated nerve terminals) from specific brain regions are prepared and suspended in a suitable buffer.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to initiate the uptake process.
-
Termination and Measurement: After a specific incubation period, the uptake is terminated by rapid filtration or by washing with ice-cold buffer. The amount of radioactivity accumulated inside the cells or synaptosomes is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake is determined as the IC₅₀ value.
Visualizing the Methodologies
To further clarify the experimental processes and the pharmacological context, the following diagrams are provided.
Conclusion
The specificity of 3-CPM for the dopamine versus norepinephrine transporter remains to be definitively established. Based on the pharmacological profiles of its close analogs, 4-CMC and 4-CEC, it is plausible that 3-CPM interacts with both DAT and NET, potentially with low selectivity. The N,N-dimethyl substitution in 3-CPM could influence its potency and selectivity compared to its N-methyl (4-CMC) and N-ethyl (4-CEC) counterparts. Researchers investigating the pharmacological effects of 3-CPM should prioritize conducting in vitro binding and uptake assays to accurately characterize its monoamine transporter interaction profile. This foundational data is crucial for understanding its mechanism of action and predicting its physiological and behavioral effects.
Comparison Guide: Correlating In Vitro Binding Affinity of PAL-594 with Functional Activity
An examination of the available scientific literature reveals no public information on a compound designated as PAL-594. Searches for "PAL-594" consistently yield results pertaining to a flight number, indicating that this identifier is not associated with a known therapeutic agent, research chemical, or biological ligand in publicly accessible databases.
Consequently, it is not possible to provide a comparison guide correlating the in vitro binding affinity of PAL-594 with its functional activity. The core requirements of data presentation, experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational information on the compound's biological target, mechanism of action, and relevant experimental data.
To facilitate the creation of the requested guide, please provide an alternative, recognized name for the compound of interest or specify its biological target (e.g., a particular receptor, enzyme, or protein). With more specific information, a comprehensive comparison guide can be developed.
Below are templates for the types of data tables and diagrams that could be generated if the necessary information were available.
Data Presentation: A Template for Comparison
Once a valid compound and its comparators are identified, quantitative data would be summarized as follows:
Table 1: Comparison of In Vitro Binding Affinities
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| PAL-594 | - | - | - | - | - |
| Alternative 1 | - | - | - | - | - |
| Alternative 2 | - | - | - | - | - |
Table 2: Comparison of Functional Activities
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) | Reference |
| PAL-594 | - | - | - | - | - |
| Alternative 1 | - | - | - | - | - |
| Alternative 2 | - | - | - | - | - |
Experimental Protocols: A Methodological Overview
Detailed protocols for key experiments would be provided. The following are examples of methodologies that would be described:
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor. The protocol would typically include:
-
Membrane Preparation: Isolation of cell membranes expressing the target receptor.
-
Assay Buffer Composition: Details of the buffer components and pH.
-
Radioligand: The specific radiolabeled ligand used and its concentration.
-
Incubation: Incubation conditions, including temperature and duration, for the membranes, radioligand, and varying concentrations of the test compound (e.g., PAL-594).
-
Separation of Bound and Free Ligand: Method for separating membrane-bound radioligand from the unbound fraction (e.g., rapid filtration).
-
Detection: Quantification of radioactivity using a scintillation counter.
-
Data Analysis: Calculation of inhibition constants (Ki) or IC50 values from competition binding curves.
Functional Assay (e.g., cAMP Assay for GPCRs)
This assay measures the functional consequence of compound binding, such as the activation or inhibition of a signaling pathway. A typical protocol would involve:
-
Cell Culture: Maintenance of a cell line endogenously or recombinantly expressing the target receptor.
-
Compound Treatment: Incubation of cells with varying concentrations of the test compound.
-
Cell Lysis: Lysis of cells to release intracellular contents.
-
cAMP Quantification: Measurement of cyclic AMP levels using a method such as ELISA or HTRF.
-
Data Analysis: Generation of dose-response curves to determine EC50 and Emax values.
Visualization: Illustrative Diagrams
Diagrams would be created to visualize signaling pathways and experimental workflows.
Example Signaling Pathway
If PAL-594 were, for instance, an agonist for a Gs-coupled G protein-coupled receptor (GPCR), the signaling cascade could be depicted as follows:
Example Experimental Workflow
The process of correlating binding affinity with functional activity could be illustrated as:
We look forward to receiving more specific information to provide a detailed and accurate comparison guide.
Safety Operating Guide
Proper Disposal of 3-CPMT: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-CPMT (3α-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride), a dopamine uptake inhibitor. Adherence to these procedures is crucial for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Assumed Hazards:
-
Harmful if swallowed: Similar compounds are known to be toxic.
-
Irritant: Potential for skin and eye irritation.
-
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative information relevant to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source/Justification |
| Molecular Formula | C₂₁H₂₅Cl₂NO | Chemical Identification |
| Molecular Weight | 378.34 g/mol | Chemical Identification |
| Physical Form | Solid | General Information |
| Solubility | Soluble in water (6.3 mg/mL) | [1] |
| Storage Temperature | -20°C | [1] |
| Hazard Codes (Assumed) | Xn (Harmful) | [1] |
| Risk Statements (Assumed) | R22 (Harmful if swallowed) | [1] |
Experimental Protocols for Waste Neutralization (Hypothetical)
Currently, there are no established and verified experimental protocols for the specific neutralization of this compound in a laboratory setting. Due to its chlorinated nature, degradation may produce hazardous byproducts such as hydrogen chloride. Therefore, on-site treatment is not recommended without specific, validated procedures. The primary disposal method should be through a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and environmental protection.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused product, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent accidental reactions.
Step 2: Containerization and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for solid and liquid this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3α-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride (this compound)".
-
The label should also indicate the associated hazards (e.g., "Harmful," "Toxic").
Step 3: Temporary Storage
-
Keep the waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Professional Disposal
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Incineration at a permitted facility is a common and effective method for the disposal of chlorinated organic compounds.[2]
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal.
-
Keep copies of all waste manifests and other documentation provided by the disposal company.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for 3-Chlorophenmetrazine (3-CPMT)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 3-Chlorophenmetrazine (3-CPMT). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Disclaimer: The toxicological and physiological properties of 3-Chlorophenmetrazine are not extensively analyzed.[1] Therefore, it is crucial to handle this compound with caution, adhering to the safety protocols outlined below. This product is intended for research and forensic applications only and is not for human or veterinary use.[1][2]
Hazard Identification and Classification
There are conflicting reports on the hazard classification of this compound. While one source suggests the substance is not classified according to the Globally Harmonized System (GHS), others indicate potential hazards. A conservative approach, assuming the highest level of reported risk, should be adopted.
Potential hazards associated with this compound include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness, affecting the central nervous system.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. All PPE should be inspected before use and replaced if damaged.[4]
| PPE Component | Specification | Purpose |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., Nitrile). | To prevent skin contact.[3] Gloves must be inspected prior to use and disposed of after contamination.[3] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect eyes and face from chemical splashes.[3] |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N99 or P2) should be used.[3] | To prevent inhalation of dust or fumes. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedure:
-
Risk Assessment: Before any handling, review the Safety Data Sheet (SDS) and understand the potential hazards.[5]
-
PPE and Workspace Preparation: Ensure all necessary PPE is available and in good condition.[4] Prepare a designated, well-ventilated work area, preferably a fume hood.[3][5]
-
Handling:
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[1] Protect from light and heat.[3]
Emergency and First-Aid Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[3] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Disposal Guidelines:
-
Chemical Waste: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]
-
Contaminated Materials: Dispose of contaminated gloves and other PPE after use in accordance with applicable laws and good laboratory practices.[3]
-
General Principle: Dispose of contents and containers in accordance with local, provincial, and federal regulations through a licensed disposal company.[3] For small quantities, one option is to mix the substance with an unappealing material like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the trash, after removing any personal information from the original container.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
